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Foundational

The Architecture of a Bioactive Sucrose Ester: A Technical Guide to the Biosynthetic Pathway of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside in Medicinal Plants

Foreword for the Advanced Researcher In the intricate world of plant secondary metabolism, the esterification of common molecules like sucrose unveils a sophisticated layer of biochemical adaptation and defense. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Advanced Researcher

In the intricate world of plant secondary metabolism, the esterification of common molecules like sucrose unveils a sophisticated layer of biochemical adaptation and defense. This guide illuminates the biosynthetic pathway of a notable example: (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside, a disinapoylated sucrose derivative identified in several medicinal plants. While the complete enzymatic machinery for its synthesis is an active area of research, this document synthesizes current knowledge on the well-established precursors and homologous enzyme families to propose a robust and scientifically grounded biosynthetic framework. We will delve into the upstream phenylpropanoid pathway, the crucial role of activated sinapoyl donors, and the enzymatic logic that likely governs the final acylation of sucrose. This guide is structured to provide not only a comprehensive theoretical understanding but also practical methodologies for the researchers and drug development professionals seeking to explore and harness the potential of this and similar bioactive compounds.

Introduction to (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside

(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside, also known as 3',6-disinapoyl sucrose, is a specialized metabolite belonging to the phenylpropanoid class. Its structure consists of a central sucrose molecule esterified with two sinapic acid moieties at specific positions on the fructofuranosyl and glucopyranosyl rings.

Sinapic acid, a hydroxycinnamic acid, is a common building block in the biosynthesis of a wide array of plant secondary metabolites, including lignin and various sinapoyl esters. These esters are known to play crucial roles in plant defense against herbivores and pathogens, as well as providing protection from UV radiation. The presence of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside in medicinal plants such as radish sprout (Raphanus sativus) and Radix Polygala (Polygala tenuifolia) suggests its potential contribution to their therapeutic properties.[1][2][3]

The Proposed Biosynthetic Pathway: A Stepwise Elucidation

The biosynthesis of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside is a multi-step process that originates from the general phenylpropanoid pathway and culminates in the specific acylation of sucrose. While the enzyme directly responsible for the final step is yet to be definitively characterized, the pathway can be logically constructed based on well-studied analogous reactions in the formation of other sinapoyl esters.

Upstream Synthesis: Forging the Sinapoyl Moiety

The journey begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic conversions, including deamination, hydroxylation, and methylation, leads to the formation of sinapic acid. This foundational part of the pathway is conserved across a vast range of plant species.

The Crucial Activation Step: Formation of 1-O-Sinapoyl-β-D-glucose

For sinapic acid to be utilized in subsequent acylation reactions, it must first be activated to a high-energy donor molecule. In the biosynthesis of numerous sinapoyl esters, this activated intermediate is 1-O-sinapoyl-β-D-glucose.[4] This pivotal reaction is catalyzed by the enzyme UDP-glucose:sinapate glucosyltransferase (SGT) , which transfers a glucose moiety from UDP-glucose to the carboxyl group of sinapic acid.

Biosynthesis_of_Sinapoyl_Glucose

The Proposed Final Acylation: Sinapoylation of Sucrose

The final and most specific stage of the pathway involves the transfer of the sinapoyl groups from 1-O-sinapoyl-β-D-glucose to a sucrose molecule. Based on the well-documented mechanisms for the formation of other sinapoyl esters like sinapoylmalate and sinapoylcholine, this reaction is hypothesized to be catalyzed by one or more specific sinapoyltransferases . These enzymes belong to the broader family of serine carboxypeptidase-like (SCPL) acyltransferases .[5][6]

The biosynthesis of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside likely proceeds in a two-step manner from sucrose, although a single enzyme with dual-position specificity cannot be ruled out.

Proposed_Biosynthesis_of_Disinapoyl_Sucrose

Key Enzyme Families in the Biosynthetic Pathway

Enzyme FamilySpecific Enzyme (Example/Proposed)Role in PathwayEC Number (where applicable)
Glucosyltransferases UDP-glucose:sinapate glucosyltransferase (SGT)Catalyzes the formation of the high-energy acyl donor, 1-O-sinapoyl-β-D-glucose, from sinapic acid and UDP-glucose.2.4.1.120
Acyltransferases Proposed: Sucrose Sinapoyltransferases (members of the SCPL family)Catalyze the transfer of the sinapoyl moiety from 1-O-sinapoyl-β-D-glucose to the hydroxyl groups of sucrose.Not yet assigned

Occurrence in Medicinal Flora

The presence of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside and its isomers has been confirmed in a number of medicinal plants, highlighting their potential role in traditional medicine.

Plant SpeciesCommon NameFamilyReference
Raphanus sativusRadish (sprout)Brassicaceae[1]
Polygala tenuifoliaYuan Zhi, Seneca SnakerootPolygalaceae[2][3]
Polygala chamaebuxusShrubby MilkwortPolygalaceae[7]

Methodologies for Investigation: A Practical Framework

The study of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside and its biosynthetic pathway requires a combination of phytochemical and biochemical techniques.

Extraction and Purification of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside

This protocol outlines a general procedure for the extraction and purification of sinapoyl sucrose esters from plant material. Optimization for specific tissues may be required.

Objective: To isolate (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside for structural elucidation and biological activity screening.

Materials:

  • Fresh or freeze-dried plant material (e.g., Raphanus sativus sprouts)

  • Methanol (MeOH)

  • Hexane

  • Ethyl acetate (EtOAc)

  • n-Butanol (BuOH)

  • Silica gel for column chromatography

  • Preparative Thin-Layer Chromatography (TLC) plates

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction:

    • Homogenize fresh plant material (e.g., 1 kg) with methanol.

    • Filter and concentrate the methanol extract under reduced pressure.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with hexane, ethyl acetate, and n-butanol.[1] (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside is expected to be in the more polar fractions (EtOAc and BuOH).

  • Chromatographic Purification:

    • Subject the bioactive fractions to silica gel column chromatography, eluting with a gradient of chloroform-methanol.[1]

    • Further purify the fractions containing the target compound using preparative TLC or HPLC.

  • Structural Elucidation:

    • Confirm the structure of the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS).

Enzyme Assays for Biosynthetic Pathway Characterization

This section provides a conceptual framework for assaying the key enzymatic activities in the proposed biosynthetic pathway.

A. UDP-glucose:sinapate glucosyltransferase (SGT) Assay

Objective: To detect and quantify the activity of SGT in plant protein extracts.

Principle: The assay measures the formation of 1-O-sinapoyl-β-D-glucose from sinapic acid and UDP-glucose. The product can be quantified by HPLC.

Reaction Mixture:

  • Plant protein extract

  • Sinapic acid

  • UDP-glucose

  • Buffer (e.g., potassium phosphate buffer, pH 7.5)

Procedure:

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C).

  • Stop the reaction at various time points by adding an acid (e.g., HCl) or an organic solvent.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant by HPLC to quantify the formation of 1-O-sinapoyl-β-D-glucose.

B. Proposed Sucrose Sinapoyltransferase Assay

Objective: To identify and characterize the enzymatic activity responsible for the sinapoylation of sucrose.

Principle: This assay measures the formation of mono- and di-sinapoyl sucrose derivatives from 1-O-sinapoyl-β-D-glucose and sucrose.

Reaction Mixture:

  • Plant protein extract (or fractions thereof)

  • 1-O-sinapoyl-β-D-glucose (substrate/acyl donor)

  • Sucrose (substrate/acyl acceptor)

  • Buffer (e.g., MES buffer, pH 6.5)

Procedure:

  • Incubate the reaction mixture at an optimal temperature.

  • Stop the reaction and prepare the sample as described for the SGT assay.

  • Analyze the supernatant by HPLC or LC-MS to detect and quantify the formation of sinapoylated sucrose products, including (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside.

Experimental_Workflow

Biological Activity and Potential Applications

Emerging research has begun to uncover the pharmacological potential of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside and related disinapoyl sucrose compounds.

  • Neuroprotective Effects: 3,6'-disinapoyl sucrose isolated from Polygala tenuifolia has demonstrated neuroprotective effects against glutamate-induced apoptosis in neuronal cells.[3] This suggests a potential therapeutic role in neurodegenerative diseases.

  • Antidiabetic and Antihypertensive Potential: Sinapic acid derivatives from Raphanus sativus, including (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside, have shown inhibitory activity against α-glucosidase and angiotensin-converting enzyme (ACE) in vitro, indicating potential for managing diabetes and hypertension.[1]

  • Antioxidant Activity: As with many phenolic compounds, sinapic acid and its esters are known to possess antioxidant properties, which can help mitigate oxidative stress.

Future Research Horizons

The study of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside biosynthesis is a promising field with several avenues for future investigation:

  • Definitive Identification of Sucrose Sinapoyltransferases: The primary goal is the isolation, purification, and characterization of the specific SCPL acyltransferase(s) responsible for the sinapoylation of sucrose. This would involve proteomic and transcriptomic approaches in plants known to produce this compound.

  • Elucidation of Regio-specificity: Research should focus on understanding the molecular basis for the specific acylation at the 3'- and 6-positions of sucrose.

  • Metabolic Engineering: Once the key biosynthetic genes are identified, metabolic engineering strategies could be employed to enhance the production of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside in plants or microbial systems for large-scale production.

  • In Vivo Pharmacological Studies: Further in vivo studies are necessary to validate the therapeutic potential suggested by in vitro assays and to understand the pharmacokinetics and bioavailability of this compound.

References

  • Stehle, F., Brandt, W., Stubbs, M. T., Milkowski, C., & Strack, D. (2009). Sinapoyltransferases in the light of molecular evolution. Phytochemistry, 70(15-16), 1652–1662. [Link]

  • Ishida, T., Hasebe, A., Zhao, X., & Honda, H. (2019). BIOLOGICAL ACTIVITY OF SINAPIC ACID DERIVATIVES ISOLATED FROM RAPHANUS SATIVUS. HETEROCYCLES, 98(3), 395. [Link]

  • Lehfeldt, C., Shirley, A. M., Meyer, K., Ruegger, M. O., Cusumano, J. C., Viitanen, P. V., Strack, D., & Chapple, C. (2000). Sinapoylglucose:malate sinapoyltransferase (SMT) was initially characterized in extracts of red radish. ResearchGate. [Link]

  • Liu, J., et al. (2012). Absorbable Phenylpropenoyl Sucroses from Polygala tenuifolia. Molecules, 17(10), 12344-12350. [Link]

  • Moglad, E. H., et al. (2023). Chemical structures of compounds 1–9: 6,3′-disinapoyl-sucrose (1),... ResearchGate. [Link]

  • Wikipedia. (n.d.). Sinapoylglucose—sinapoylglucose O-sinapoyltransferase. Wikipedia. [Link]

  • Tkotz, N., & Strack, D. (1992). Purification and characterization of sinapoylglucose:malate sinapoyltransferase from Raphanus sativus L. Planta, 187(2), 236-241. [Link]

  • Lehfeldt, C., et al. (2000). Sinapoylglucose: Malate Sinapoyltransferase Activity in Arabidopsis Thaliana and Brassica Rapa. ResearchGate. [Link]

  • Nihira, T., et al. (2023). Enzymatic synthesis of β-D-fructofuranosyl α-D-glucopyranosyl-(1→2). Journal of Applied Glycoscience. [Link]

  • Liu, J., et al. (2012). Protection of SH-SY5Y neuronal cells from glutamate-induced apoptosis by 3,6'-disinapoyl sucrose, a bioactive compound isolated from Radix Polygala. Evidence-Based Complementary and Alternative Medicine, 2012, 728342. [Link]

Sources

Exploratory

In Vitro Antioxidant Mechanisms of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside: A Comprehensive Technical Guide

Executive Summary (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside—widely recognized in pharmacognosy as 3,6′-Disinapoylsucrose (DISS) (CAS: 139891-98-8)—is a highly bioactive oligosaccharide ester predominantly i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside—widely recognized in pharmacognosy as 3,6′-Disinapoylsucrose (DISS) (CAS: 139891-98-8)—is a highly bioactive oligosaccharide ester predominantly isolated from the roots of Polygala tenuifolia (Yuanzhi). In recent years, DISS has emerged as a critical lead compound in neuropharmacology, demonstrating profound potential in mitigating oxidative stress-induced neuronal apoptosis.

This technical whitepaper synthesizes the in vitro antioxidant mechanisms of DISS. By mapping its dual-phase action—ranging from direct thermodynamic radical scavenging to complex intracellular enzymatic modulation—this guide provides researchers and drug development professionals with a robust framework for evaluating cinnamic acid sugar ester derivatives.

Structural Causality of Antioxidant Activity

To understand the antioxidant efficacy of DISS, one must analyze its molecular architecture. DISS consists of a central sucrose backbone esterified with two sinapoyl (3,5-dimethoxy-4-hydroxycinnamoyl) moieties at the 3 and 6′ positions.

The antioxidant thermodynamics of DISS are dictated by these sinapoyl groups:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl (-OH) groups on the sinapoyl rings serve as primary hydrogen donors. Upon encountering a reactive oxygen species (ROS), the hydroxyl group donates a hydrogen atom to neutralize the radical.

  • Resonance Stabilization: The resulting phenoxyl radical is highly stable. The two adjacent methoxy (-OCH3) groups exert an electron-donating effect via resonance, delocalizing the unpaired electron across the aromatic ring. This steric hindrance and electronic stabilization prevent the DISS radical from propagating further oxidative chain reactions.

  • Bioavailability via Sucrose: Unlike isolated cinnamic acids, the hydrophilic sucrose backbone enhances the compound's solubility in aqueous physiological environments, facilitating cellular uptake and intracellular distribution.

Dual-Phase In Vitro Antioxidant Mechanisms

Phase 1: Direct Radical Scavenging

In cell-free systems, DISS exhibits rapid quenching kinetics against synthetic and physiological radicals. It neutralizes 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) via Single Electron Transfer (SET) and HAT mechanisms. 1 confirms that higher yields of DISS directly correlate with enhanced DPPH and ABTS radical scavenging capacities.

Phase 2: Enzymatic Modulation via the Nrf2/Keap1/ARE Axis

Beyond direct scavenging, DISS acts as an indirect antioxidant by reprogramming cellular defense transcriptomes. It is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Under basal conditions, Nrf2 is tethered in the cytoplasm by the sensor protein Keap1, which targets it for ubiquitination. Electrophilic properties of the sinapoyl moieties in DISS disrupt the Keap1-Nrf2 interaction. Consequently, Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE). This genomic interaction triggers the robust upregulation of endogenous antioxidant enzymes, including Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Catalase (CAT), effectively suppressing lipid peroxidation and reducing malondialdehyde (MDA) levels.

Nrf2_Pathway DISS 3,6'-Disinapoylsucrose (DISS) Keap1 Keap1-Nrf2 Complex (Cytosol) DISS->Keap1 Disrupts interaction ROS Intracellular ROS DISS->ROS Direct scavenging Nrf2 Free Nrf2 (Translocation) Keap1->Nrf2 Releases Nrf2 ROS->Keap1 Oxidizes Keap1 sensors ARE Antioxidant Response Element (Nucleus) Nrf2->ARE Binds to promoter Enzymes HO-1, SOD, CAT, GPx (Antioxidant Defense) ARE->Enzymes Gene transcription Enzymes->ROS Neutralizes

DISS-mediated activation of the Keap1/Nrf2/ARE antioxidant signaling pathway.

Quantitative Data Synthesis

The following table synthesizes the in vitro quantitative benchmarks for DISS, establishing baseline metrics for comparative pharmacological studies. Data is aggregated from standardized 2.

Assay / BiomarkerExperimental ModelDISS Effect / IC50Primary Mechanism of Action
DPPH Scavenging Cell-free spectrophotometry~0.35 mg/mL (IC50)Direct HAT from sinapoyl phenolic hydroxyls
ABTS Scavenging Cell-free spectrophotometry~0.19 mg/mL (IC50)Single electron transfer (SET) neutralizing ABTS+
Intracellular ROS PC12 / SH-SY5Y cell lines↓ 40-60% vs. Stress ControlScavenging of H₂O₂ and superoxide anions
SOD / CAT Activity PC12 / SH-SY5Y cell lines↑ 2.0 to 2.5-foldUpregulation of endogenous enzymes via Nrf2
MDA Levels Lipid Peroxidation Model↓ 50% vs. Stress ControlInhibition of lipid peroxidation cascade
HO-1 Expression PC12 / SH-SY5Y cell lines↑ 3.0-fold (Protein level)Keap1-Nrf2 dissociation and ARE promoter activation

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls to rule out false positives caused by solvent interference or baseline cellular drift.

Workflow Prep Sample Prep (DISS Isolation) CellFree Cell-Free Assays (DPPH/ABTS) Prep->CellFree Baseline Activity InVitro In Vitro Cell Models (PC12/SH-SY5Y) Prep->InVitro Cellular Treatment Data Data Synthesis (IC50 & Fold Changes) CellFree->Data Scavenging Kinetics Molecular Molecular Analysis (WB, qPCR) InVitro->Molecular Protein/RNA Extraction Molecular->Data Pathway Validation

Step-by-step experimental workflow for validating in vitro antioxidant mechanisms.

Protocol 1: Cell-Free DPPH Radical Scavenging Assay

Causality: This assay measures the electron-donating ability of DISS. A decrease in absorbance at 517 nm indicates the reduction of the purple DPPH radical to the yellow diphenyl-picrylhydrazine.

  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a concentration of 0.1 mM. Prepare DISS in methanol at serial concentrations (0.05 - 1.0 mg/mL).

  • Reaction Mixture: In a 96-well plate, add 100 µL of DISS solution to 100 µL of the DPPH solution.

  • Self-Validating Controls:

    • Positive Control: Ascorbic acid or Trolox (validates reagent viability).

    • Blank Control: 100 µL methanol + 100 µL DPPH (establishes maximum absorbance).

    • Sample Background: 100 µL DISS + 100 µL methanol (corrects for intrinsic sample absorbance).

  • Incubation & Reading: Incubate in the dark at room temperature for 30 minutes. Read absorbance at 517 nm using a microplate reader.

  • Calculation: Scavenging Effect (%) = [1 - (A_sample - A_background) / A_blank] × 100.

Protocol 2: Cellular ROS and Nrf2 Translocation Assay (PC12 Cells)

Causality: Validates that DISS not only scavenges radicals directly but penetrates the cell membrane to activate the Nrf2 defense pathway under H₂O₂-induced oxidative stress.

  • Cell Culture & Treatment: Seed PC12 cells at 1×10⁵ cells/well. Pre-treat with DISS (10, 20, 40 µM) for 12 hours.

  • Stress Induction: Expose cells to 200 µM H₂O₂ for 4 hours to induce oxidative stress.

  • ROS Quantification (Flow Cytometry):

    • Wash cells with PBS and incubate with 10 µM DCFDA (a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS) for 30 minutes.

    • Self-Validation: Include a vehicle-only control (baseline ROS) and a H₂O₂-only control (maximum ROS).

    • Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Subcellular Fractionation & Western Blotting:

    • Lyse cells and separate nuclear and cytosolic fractions using a commercial fractionation kit.

    • Run lysates on SDS-PAGE and transfer to PVDF membranes.

    • Probe with primary antibodies against Nrf2 and HO-1.

    • Self-Validation (Loading Controls): Use β-actin for the cytosolic fraction and Lamin B1 for the nuclear fraction to ensure equal protein loading and confirm fraction purity.

Translational Outlook

The in vitro antioxidant profiling of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside highlights its potential far beyond basic radical scavenging. By simultaneously neutralizing reactive oxygen species and fortifying the Keap1/Nrf2/ARE pathway, DISS prevents the downstream activation of neuroinflammatory cascades (such as NF-κB and NLRP3 inflammasomes).3 suggest that these exact mechanisms are responsible for the compound's ability to reduce amyloid-beta (Aβ) deposition and alleviate cognitive deficits in Alzheimer's Disease models, positioning DISS as a highly viable candidate for neurodegenerative drug development.

References

  • Optimization of Ultrasonic-Assisted Extraction of Active Components and Antioxidant Activity
  • 3,6′-Disinapoylsucrose (CAS 139891-98-8) Product Information & Biological Activity Source: Cayman Chemical
  • Research on the quality markers of antioxidant activity of Kai-Xin-San based on the spectrum–effect relationship Source: PMC (Frontiers in Pharmacology)
  • Chemical structure of 3,6'-disinapoylsucrose and Polygalaxanthone III Source: ResearchG

Sources

Foundational

High-Resolution Mass Spectrometry Identification of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside: A Comprehensive Analytical Guide

Introduction & Pharmacological Context (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside, universally referred to in phytochemical literature as 3,6'-disinapoylsucrose[1], is a complex bioactive oligosaccharide est...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside, universally referred to in phytochemical literature as 3,6'-disinapoylsucrose[1], is a complex bioactive oligosaccharide ester. Predominantly extracted from the roots of Polygala tenuifolia (Yuanzhi)[2], it serves as a critical quality marker (Q-marker) due to its well-documented neuroprotective and antidepressant-like pharmacological profiles[3].

In drug development and botanical standardization, unambiguous structural characterization of this compound is paramount. High-Resolution Mass Spectrometry (HRMS)—particularly utilizing Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers[4]—provides the exact mass accuracy and tandem mass (MS/MS) fragmentation resolution required to confidently differentiate this molecule from its isobaric structural isomers (such as tenuifolisides)[5].

Physicochemical & Spectrometric Baseline

Before initiating any mass spectrometric analysis, an application scientist must establish the theoretical spectrometric parameters of the target analyte[1]. 3,6'-disinapoylsucrose consists of a central sucrose core esterified with two sinapoyl (hydroxycinnamic acid derivative) moieties.

Table 1 summarizes the quantitative data required for accurate precursor ion targeting and mass calibration.

Table 1: Quantitative HRMS Parameters for 3,6'-Disinapoylsucrose

ParameterValue
Molecular Formula C34H42O19
Monoisotopic Exact Mass 754.2320 Da
Theoretical [M+H]+ m/z 755.2393
Theoretical [M+Na]+ m/z 777.2212
Theoretical [M-H]- m/z 753.2242
Primary MS/MS Fragments (Positive) m/z 207.0651, 369.1285, 421.1055
LogP (Estimated) 2.40

Experimental Workflow: A Self-Validating UHPLC-HRMS Protocol

A robust analytical method is not merely a sequence of actions; it must be a self-validating system. The following protocol integrates System Suitability Testing (SST) and matrix blanking to ensure that the observed m/z signals are definitively derived from the sample, eliminating false positives from solvent contamination or in-source fragmentation artifacts.

Step 1: Sample Preparation & Matrix Control
  • Extraction: Accurately weigh 10.0 mg of the pulverized plant material or extract and suspend it in 1.0 mL of LC-MS grade 70% aqueous methanol[3].

  • Sonication: Sonicate the mixture in a temperature-controlled water bath at 25°C for 30 minutes to ensure complete solubilization of the oligosaccharide esters without inducing thermal degradation.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate macromolecular interferences, such as structural proteins and insoluble polysaccharides[3].

  • Filtration: Pass the supernatant through a 0.22 μm PTFE syringe filter directly into a deactivated autosampler vial.

  • Self-Validation (Procedural Blanking): Prepare a procedural blank using the exact same solvents and physical steps, omitting the biological sample. Causality: This blank MUST be injected prior to the sample to establish the baseline, evaluate column carryover, and rule out isobaric background ions from plasticizers or solvent impurities.

Step 2: Chromatographic Separation (UHPLC)
  • Column Selection: Utilize a C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 μm particle size) maintained at 35°C[6]. Causality: The sub-2-micron particles provide the peak capacity and theoretical plates necessary to resolve 3,6'-disinapoylsucrose from closely eluting structural isomers[5].

  • Mobile Phase: Phase A: 0.1% Formic acid in LC-MS grade water. Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile[3]. Causality: Formic acid acts as an ion-pairing agent, suppressing silanol interactions on the column while simultaneously providing the abundant protons needed to drive the formation of [M+H]+ adducts in the ESI source.

  • Gradient Elution: Initiate at 5% B, ramping to 40% B over 15 minutes, followed by a column wash at 95% B and re-equilibration. Flow rate: 0.3 mL/min[3].

Step 3: HRMS Acquisition Parameters
  • Ionization Source: Electrospray Ionization (ESI) operated in both positive (ESI+) and negative (ESI-) modes to capture comprehensive ionization behavior[7].

  • Source Parameters: Capillary voltage at 3.5 kV (ESI+) / 3.0 kV (ESI-); desolvation temperature at 350°C; sheath gas at 40 arb[7].

  • Scan Range & Resolution: Full MS scan from m/z 100 to 1200 at a resolution of 70,000 (FWHM at m/z 200). Data-dependent MS/MS (dd-MS2) triggered for the top 5 most intense ions at a resolution of 17,500[4].

  • Collision Energy: Apply normalized collision energies (NCE) of 20, 40, and 60 eV to generate a rich, informative fragmentation spectrum[8].

Workflow S1 Sample Preparation (Extraction & Centrifugation) S2 System Suitability & QC (Procedural Blank Analysis) S1->S2 S3 UHPLC Separation (C18 Column, Gradient Elution) S2->S3 S4 ESI-HRMS/MS Acquisition (Positive/Negative Modes) S3->S4 S5 Data Processing & Annotation (Diagnostic Ion Filtering) S4->S5

UHPLC-HRMS analytical workflow incorporating self-validating QC steps.

Mechanistic Elucidation of Fragmentation Pathways

The true expertise in mass spectrometry lies not just in matching m/z values to a database, but in understanding the underlying causality of gas-phase fragmentation[5]. Because 3,6'-disinapoylsucrose is an esterified disaccharide, its fragmentation hierarchy is strictly governed by the relative labilities of its ester bonds versus its glycosidic bonds.

Positive Ion Mode (ESI+)

When subjected to Collision-Induced Dissociation (CID), the protonated precursor ion [M+H]+ at m/z 755.2393 undergoes highly predictable, sequential cleavages[1]:

  • Ester Bond Cleavage (Diagnostic Ion Generation): The most labile bonds are the ester linkages connecting the sinapoyl moieties to the sucrose core. Cleavage of this bond, accompanied by charge retention on the acylium ion, yields the characteristic sinapoyl cation at m/z 207.0651 (C11H11O4+)[1]. The overwhelming abundance of this ion (often manifesting as the base peak) serves as the primary diagnostic filter for identifying sinapic acid derivatives in complex mixtures[8].

  • Glycosidic Bond Cleavage: The sucrose core consists of a glucose and a fructose unit. Cleavage of the bridging glycosidic bond results in the separation of the two monosaccharides. Because one sinapoyl group is attached to the fructose (position 3) and the other to the glucose (position 6), glycosidic cleavage typically yields a protonated sinapoyl-hexose fragment at m/z 369.1285 [1].

  • Neutral Losses: The sequential loss of a neutral sinapoyl ketene (206 Da) from the precursor ion generates intermediate fragments (e.g., m/z 549.18)[4], validating the presence of multiple esterified groups on the sugar backbone.

Negative Ion Mode (ESI-)

In negative mode, the deprotonated molecule [M-H]- at m/z 753.2242 primarily fragments via the neutral loss of sinapic acid residues, or by yielding the highly stable deprotonated sinapic acid anion itself at m/z 223.0612 [4].

Fragmentation M Precursor Ion [M+H]+ m/z 755.2393 F1 Sinapoyl Cation m/z 207.0651 M->F1 Ester Cleavage (Base Peak) F2 Loss of Sinapoyl m/z 549.1814 M->F2 Neutral Loss (206 Da) F3 Sinapoyl-Hexose m/z 369.1285 M->F3 Glycosidic Cleavage

Proposed HRMS/MS fragmentation pathways for 3,6'-disinapoylsucrose in positive ion mode.

Conclusion

The definitive identification of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside via HRMS relies on a synergistic analytical approach: rigorous, self-validating sample preparation coupled with a deep mechanistic understanding of gas-phase ion chemistry. By tracking the diagnostic m/z 207.0651 acylium ion and mapping the sequential cleavage of the sucrose core, analytical scientists can confidently annotate this vital Q-marker in highly complex botanical matrices.

References

  • [3] Frontiers in Pharmacology. Jiawei Kongsheng Zhenzhong Pill: marker compounds, absorption into the serum (rat), and Q-markers identified by UPLC-Q-TOF-MS/MS. Available at:[Link]

  • [1] PubChem, National Center for Biotechnology Information. 3',6-Disinapoylsucrose | C34H42O19 | CID 11968389. Available at:[Link]

  • [5] PubMed Central (PMC). UHPLC-HRMS analysis combined with feature-based molecular networking methods for systematic identification of chemicals. Available at:[Link]

  • [6] Science.gov. Ultra-performance liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • [7] MDPI. Integrated Analyses of Metabolome and RNA-seq Data. Available at:[Link]

  • [4] Frontiers in Pharmacology. Identification and mechanism prediction of mulberroside A metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS. Available at: [Link]

  • [8] Journal of Agricultural and Food Chemistry (ACS Publications). LC–MS/MS-Guided Discovery of Sinapic Acid Derivatives from Lepidium sativum Seeds and Their Anti-inflammatory Activity. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-MS/MS Protocol for Quantifying (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside

Introduction & Pharmacological Context (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside (CAS: 139891-98-8), commonly referred to as 3,6'-disinapoylsucrose (DSS) or Sibricose A5 , is a highly active oligosaccharide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside (CAS: 139891-98-8), commonly referred to as 3,6'-disinapoylsucrose (DSS) or Sibricose A5 , is a highly active oligosaccharide ester isolated from the roots of Polygala tenuifolia (Yuanzhi). In modern neuropharmacology, DSS has gained significant attention for its potent neuroprotective and antidepressant properties.

Pharmacodynamic studies indicate that DSS alleviates cognitive dysfunction and neuroinflammation by upregulating the TrkB/BDNF/CREB signaling pathway while simultaneously suppressing pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) induced by amyloid precursor protein (APP) or lipopolysaccharide (LPS) stress [1]. However, pharmacokinetic (PK) profiling reveals that DSS has exceptionally poor oral bioavailability (~0.5%) and limited intestinal permeability [2]. To support rigorous PK and toxicokinetic studies, a highly sensitive, specific, and reproducible High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is required.

Pathway DSS 3,6'-Disinapoylsucrose (DSS) Inflammation Neuroinflammation (IL-1β, IL-6, TNF-α) DSS->Inflammation Inhibits TrkB TrkB Receptor Activation DSS->TrkB Activates Stress LPS / APP Stress Stress->Inflammation Induces Neuroprotection Neuroprotection & Cognitive Improvement Inflammation->Neuroprotection Impairs BDNF BDNF Upregulation TrkB->BDNF CREB CREB Phosphorylation BDNF->CREB CREB->Neuroprotection

Fig 1. Neuroprotective mechanism of DSS via TrkB/BDNF activation and inflammation inhibition.

Mechanistic Principles of the Analytical Workflow

Developing an LC-MS/MS assay for DSS requires overcoming several physicochemical challenges. As a Senior Application Scientist, it is critical to understand the causality behind the chosen parameters rather than just following the steps:

  • Ionization Strategy (Sodium Adducts): The sucrose core of DSS lacks basic functional groups (like amines) that readily accept protons in positive electrospray ionization (ESI+). Attempting to monitor the [M+H]+ ion often leads to poor sensitivity and in-source fragmentation. However, the abundant hydroxyl groups on the sucrose moiety readily coordinate with trace sodium ions in the mobile phase. Therefore, monitoring the highly stable sodium adduct [M+Na]+ at m/z 777.4 is the most mechanistically sound approach for quantification [3].

  • Sample Preparation (Protein Precipitation): DSS is highly polar (hydrophilic), making traditional Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., hexane, ethyl acetate) ineffective, as DSS will remain in the aqueous phase. Instead, a simple Protein Precipitation (PPT) using methanol forces the denaturation of plasma proteins while keeping the highly polar DSS completely dissolved in the organic supernatant, yielding extraction recoveries >86% [3].

  • Internal Standard Selection: Forsythin (Phillyrin) is selected as the Internal Standard (IS) because its molecular weight, retention behavior, and ionization efficiency (also forming a strong sodium adduct at m/z 557.2) closely mimic DSS, effectively correcting for matrix effects and injection volume variations.

Reagents, Materials, and Sample Preparation Protocol

Reagents
  • Analyte: 3,6'-Disinapoylsucrose Reference Standard (Purity >98%).

  • Internal Standard: Forsythin Reference Standard.

  • Solvents: LC-MS grade Methanol, LC-MS grade Water, Formic Acid (99% purity).

  • Biological Matrix: Drug-free rat plasma (heparinized).

Step-by-Step Sample Preparation Workflow

This protocol utilizes a micro-volume PPT approach to conserve precious preclinical plasma samples while maintaining a high concentration factor.

  • Aliquot: Transfer 50 µL of rat plasma into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Forsythin working solution (500 ng/mL in methanol). Vortex briefly.

  • Precipitate: Add 150 µL of ice-cold LC-MS grade Methanol to induce protein precipitation.

  • Agitate: Vortex vigorously for 3 minutes to ensure complete protein denaturation and analyte release.

  • Centrifuge: Centrifuge the samples at 13,800 × g for 10 minutes at 4°C to pellet the proteins.

  • Transfer & Dry: Transfer the clear supernatant (~180 µL) to a clean glass autosampler vial and evaporate to complete dryness under a gentle stream of nitrogen gas at 35°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of 80% Methanol in water. Vortex for 1 minute.

  • Analyze: Inject 5 µL into the HPLC-MS/MS system.

SamplePrep Plasma Rat Plasma (50 µL) IS Add IS (10 µL) Plasma->IS PPT Methanol PPT (150 µL) IS->PPT Vortex Vortex (3 min) PPT->Vortex Centrifuge Centrifuge (13,800g) Vortex->Centrifuge Evaporate N2 Evaporation Centrifuge->Evaporate Recon Reconstitution (100 µL) Evaporate->Recon Inject LC-MS/MS (5 µL) Recon->Inject

Fig 2. Step-by-step plasma sample preparation workflow using protein precipitation.

HPLC-MS/MS Instrumental Parameters

Liquid Chromatography Conditions
  • Column: Agilent Eclipse Plus C18 (100 × 4.6 mm, 3.5 µm) or equivalent.

  • Column Temperature: 30°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.4 mL/min.

Table 1: HPLC Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.09010Initial
2.09010Isocratic (Desalting)
6.01090Linear Gradient
8.01090Isocratic (Wash)
8.19010Step Gradient
12.09010Re-equilibration
Mass Spectrometry Parameters
  • Ion Source: Electrospray Ionization (ESI) in Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 4500 V.

  • Source Temperature: 500°C.

Table 2: Tandem Mass Spectrometry (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (eV)
DSS 777.4 [M+Na]+ 409.21508035
Forsythin (IS) 557.2 [M+Na]+ 309.11507030

(Note: DP = Declustering Potential; CE = Collision Energy. The transition 777.4 → 409.2 corresponds to the cleavage of the glycosidic bond, losing one complete sinapoyl-hexose moiety [3]).

Method Validation (Self-Validating System)

To guarantee the trustworthiness of the pharmacokinetic data, the protocol must operate as a self-validating system . Every analytical batch must include the following system suitability and QC checks:

  • Double Blanks: Matrix processed without DSS or IS to rule out column carryover.

  • Zero Samples: Matrix processed with IS only to verify that the IS does not contain trace DSS impurities.

  • Matrix Effect Assessment: Calculated by comparing the peak area of DSS spiked into post-extracted blank plasma versus the peak area of neat standard solutions. A matrix factor between 85% and 115% confirms the gradient effectively separates DSS from endogenous phospholipids.

Table 3: Method Validation Metrics Summary

ParameterValidation ResultAcceptance Criteria (FDA/EMA)
Linear Range 0.5 – 1000.0 ng/mL R2≥0.99
Lower Limit of Quantitation (LLOQ) 0.5 ng/mLS/N 10, Precision 20%
Intra-day Precision (CV%) 1.4% – 8.5% 15% (except LLOQ 20%)
Inter-day Precision (CV%) 3.2% – 11.2% 15% (except LLOQ 20%)
Extraction Recovery > 86.6%Consistent across QC levels

References

  • Wang, Y.-T., & Wang, H. (2022). 3,6'-Disinapoylsucrose alleviates the amyloid precursor protein and lipopolysaccharide induced cognitive dysfunction through upregulation of the TrkB/BDNF pathway. Journal of Asian Natural Products Research, 25(4).[Link]

  • Chen, Y., Liu, X., Pan, R., Zhu, X., Steinmetz, A., Liao, Y., Wang, N., Peng, B., & Chang, Q. (2013). Intestinal transport of 3,6'-disinapoylsucrose, a major active component of Polygala tenuifolia, using Caco-2 cell monolayer and in situ rat intestinal perfusion models. Planta Medica, 79(15), 1434-1439.[Link]

  • Li, C., Yang, J., Yu, S., Chen, H., & Bi, K. (2009). An LC-MS/MS method for determination of 3,6'-disinapoylsucrose in rat plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 23(12), 1326-1332.[Link]

  • Sun, H., Zhang, A., Yan, G., Piao, C., Li, W., Sun, C., Wu, X., & Wang, X. (2014). Simultaneous analysis of polygala acid, senegenin and 3,6'-disinapoylsucrose in rat plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study after oral administration. Biomedical Chromatography, 28(5), 594-600.[Link]

Application

Sample preparation of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside for metabolomics profiling

Application Notes & Protocols Topic: Optimized Sample Preparation of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside for Metabolomics Profiling Introduction: The Significance of 3,6'-Disinapoyl Sucrose in Metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Optimized Sample Preparation of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside for Metabolomics Profiling

Introduction: The Significance of 3,6'-Disinapoyl Sucrose in Metabolomics

(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside, commonly referred to as 3,6'-Disinapoyl Sucrose (DISS), is a key bioactive oligosaccharide ester found predominantly in the roots of Polygala tenuifolia (Yuan Zhi)[1][2]. This complex phenylpropanoid-sucrose conjugate is of significant interest in pharmaceutical and drug development research due to its potent neuroprotective and antidepressant-like activities[1][2][3]. As a semi-polar glycoside, its accurate and reproducible measurement in complex biological matrices is fundamental to understanding its metabolic fate, pharmacokinetics, and mechanism of action.

Metabolomics studies, which aim to capture a comprehensive snapshot of small-molecule metabolites, demand a sample preparation protocol that is not only efficient in extracting the target analyte but also robust and reproducible, minimizing the introduction of artifacts and preserving the integrity of the overall metabolome[4]. The inherent instability of ester bonds and the susceptibility of sinapoyl moieties to isomerization and degradation necessitate a carefully optimized workflow.

This application note provides a detailed, field-proven protocol for the sample preparation of DISS from plant tissues, specifically tailored for downstream analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind each step, from initial sample quenching to final extract preparation, to ensure the highest degree of scientific integrity and data quality for your metabolomics research.

Part 1: Foundational Principles of DISS Sample Preparation

The successful extraction and analysis of DISS hinges on a deep understanding of its chemical properties. DISS is a relatively large (Molecular Weight: 754.69 g/mol ), polar molecule, soluble in methanol and DMSO, but less soluble in water alone[5]. The presence of two sinapoyl ester linkages makes it susceptible to hydrolysis under strong acidic or basic conditions, as well as enzymatic degradation from endogenous plant enzymes. Furthermore, like other hydroxycinnamic acid derivatives, the sinapoyl groups can undergo light-induced trans-cis isomerization, which can complicate chromatographic separation and quantification.

Therefore, the core principles of our protocol are:

  • Rapid Inactivation of Enzymatic Activity: To preserve the in-vivo metabolic profile, enzymatic processes must be halted immediately upon sample collection.

  • Efficient Extraction of a Polar Glycoside: The solvent system must be optimized to efficiently solubilize DISS from the complex plant matrix.

  • Preservation of Chemical Integrity: Conditions must be controlled to prevent hydrolysis, oxidation, and isomerization of the analyte.

  • Removal of Interfering Matrix Components: A cleanup step is crucial to reduce ion suppression in the mass spectrometer and improve analytical sensitivity and reproducibility.

Experimental Workflow Overview

The entire sample preparation process is designed as a self-validating system, with quality control checks integrated at critical junctures. The workflow is visualized below.

SamplePrep_Workflow cluster_0 Step 1: Sample Collection & Quenching cluster_1 Step 2: Homogenization cluster_2 Step 3: Extraction cluster_3 Step 4: Purification (Solid-Phase Extraction) cluster_4 Step 5: Final Preparation Harvest Harvest Plant Material (e.g., Polygala tenuifolia roots) FlashFreeze Immediate Flash-Freezing (Liquid Nitrogen) Harvest->FlashFreeze Critical for arresting enzymatic degradation Grind Cryogenic Grinding (Maintain frozen state) FlashFreeze->Grind Weigh Weigh Frozen Powder Grind->Weigh AddSolvent Add Pre-chilled 70% Methanol Weigh->AddSolvent Sonicate Ultrasonic-Assisted Extraction (Low temperature, in dark) AddSolvent->Sonicate Enhances extraction efficiency Centrifuge1 Centrifugation (4°C) (Pellet debris) Sonicate->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant SPE_Load Load Extract CollectSupernatant->SPE_Load SPE_Condition Condition C18 SPE Cartridge (Methanol, then Water) SPE_Condition->SPE_Load SPE_Wash Wash with Water (Remove polar interferences) SPE_Load->SPE_Wash SPE_Elute Elute with Methanol (Recover DISS) SPE_Wash->SPE_Elute Drydown Evaporate Eluate (Nitrogen stream) SPE_Elute->Drydown Reconstitute Reconstitute in Mobile Phase A Drydown->Reconstitute Filter Filter (0.22 µm) into LC Vial Reconstitute->Filter LCMS LC-MS Analysis Filter->LCMS

Caption: Workflow for DISS sample preparation.

Part 2: Detailed Experimental Protocols

Protocol 1: Extraction of DISS from Plant Tissue

This protocol is optimized for the extraction of DISS from the roots of Polygala tenuifolia. It is broadly applicable to other plant tissues with appropriate validation.

Materials and Reagents:

  • Plant tissue (e.g., Polygala tenuifolia roots)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or cryogenic grinder

  • Methanol (LC-MS grade)

  • Ultrapure water (LC-MS grade)

  • Microcentrifuge tubes (2 mL)

  • Ultrasonic bath

  • Refrigerated centrifuge

  • Analytical balance

Procedure:

  • Sample Quenching: Immediately upon harvesting, flash-freeze the plant tissue in liquid nitrogen. This step is critical to halt all enzymatic activity that could degrade DISS[6]. One study specifically noted that rehydration of fresh roots can accelerate the degradation of 3,6-disinapoyl sucrose, reinforcing the need for immediate freezing of fresh samples[7]. Store samples at -80°C until extraction.

  • Homogenization:

    • Pre-chill a mortar and pestle with liquid nitrogen.

    • Grind the frozen tissue to a fine, homogenous powder under liquid nitrogen. Maintaining the frozen state is essential to prevent thawing and subsequent enzymatic activity.

    • Transfer the frozen powder to a pre-weighed 2 mL microcentrifuge tube on dry ice. Accurately weigh approximately 50-100 mg of the powdered tissue.

  • Solvent Extraction:

    • Prepare the extraction solvent: 70% methanol in ultrapure water (v/v). Pre-chill the solvent to -20°C. 70% aqueous methanol is a widely cited and effective solvent for extracting oligosaccharide esters from P. tenuifolia[7]. The water component aids in penetrating the cell walls, while the methanol efficiently solubilizes the semi-polar DISS.

    • Add 1 mL of the pre-chilled 70% methanol to the tube containing the frozen plant powder.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Ultrasonic-Assisted Extraction:

    • Place the tubes in an ultrasonic bath filled with ice-cold water.

    • Sonicate for 30-45 minutes[7]. Ultrasonic energy disrupts cell walls, enhancing extraction efficiency without generating excessive heat that could degrade the analyte. Keep the process in the dark or use amber tubes to prevent light-induced isomerization.

  • Clarification:

    • Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.

    • Carefully transfer the supernatant to a new, clean tube. This clarified extract is now ready for purification.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

SPE is a crucial step for removing interfering compounds from the crude extract, such as highly polar sugars and salts, which can cause significant ion suppression during LC-MS analysis[8][9]. A reversed-phase C18 sorbent is effective for this purpose.

Materials and Reagents:

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Methanol (LC-MS grade)

  • Ultrapure water (LC-MS grade)

  • SPE vacuum manifold or positive pressure processor

  • Collection tubes

Procedure:

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the C18 cartridge to wet and activate the sorbent.

    • Pass 1 mL of ultrapure water through the cartridge to equilibrate the stationary phase for the aqueous sample extract. Do not let the sorbent run dry.

  • Sample Loading:

    • Load the entire clarified plant extract (approx. 1 mL) from Protocol 1 onto the conditioned SPE cartridge.

    • Apply a slow, steady flow rate (approx. 1 drop per second) to ensure optimal interaction between the analyte and the sorbent. DISS will be retained via hydrophobic interactions between its sinapoyl groups and the C18 stationary phase.

  • Washing:

    • Pass 1 mL of ultrapure water through the cartridge. This step removes highly polar, unretained compounds like sugars and salts that can interfere with the analysis.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the retained DISS from the cartridge by passing 1 mL of methanol. This disrupts the hydrophobic interactions and releases the analyte.

  • Final Preparation for LC-MS:

    • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried residue in a known volume (e.g., 100-200 µL) of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex briefly and centrifuge at high speed for 5 minutes to pellet any remaining particulates.

    • Transfer the final supernatant to a 0.22 µm filter vial or filter through a syringe filter into an LC autosampler vial for analysis.

Part 3: Data Presentation and Key Parameters

Table 1: Summary of Recommended Sample Preparation Parameters
ParameterRecommended ValueRationale
Sample Quenching Flash-freezing in liquid N₂Immediately halts enzymatic degradation of DISS.
Homogenization Cryogenic grindingMaintains frozen state, preventing degradation and ensuring a representative sample.
Extraction Solvent 70% Methanol (aq., v/v), pre-chilledOptimal polarity for DISS solubility and penetration of plant cell walls[7]. Cold temperature minimizes degradation.
Extraction Method Ultrasonic-assisted extraction (30-45 min)Enhances extraction efficiency without significant heat generation[7].
Purification Method Solid-Phase Extraction (SPE)Removes polar interferences (sugars, salts) that cause ion suppression in MS[8][9].
SPE Sorbent C18 (Reversed-Phase)Retains the semi-polar DISS while allowing highly polar contaminants to pass through.
SPE Wash Solvent 100% Ultrapure WaterRemoves polar impurities without eluting the target analyte.
SPE Elution Solvent 100% MethanolEffectively elutes DISS from the C18 sorbent.
Final Extract Solvent Initial LC Mobile PhaseEnsures compatibility with the LC system and good peak shape.
Storage -80°C for tissue and final extractsEnsures long-term stability of the analyte.
LC-MS Parameters for Metabolomics Profiling

While a full metabolomics analysis would involve untargeted data acquisition, the following parameters can be used for targeted quantification or confirmation of DISS within a larger profiling experiment.

Caption: Typical LC-MS parameters for DISS analysis.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the sample preparation of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside for metabolomics profiling. By emphasizing rapid enzyme inactivation, optimized solvent extraction, and a robust SPE cleanup step, this workflow is designed to deliver high-quality, reproducible data suitable for both targeted quantification and broad, untargeted metabolomics studies. The causality-driven approach ensures that researchers can adapt and troubleshoot the protocol with a full understanding of the critical parameters governing the stability and recovery of this important bioactive compound. Adherence to these guidelines will significantly enhance the reliability and accuracy of metabolomic data in the context of pharmaceutical and drug development research.

References

  • Liu, W. et al. (2009). An LC-MS/MS method for determination of 3,6'-disinapoylsucrose in rat plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 23(12), 1326-32. Available at: [Link]

  • Kubínová, R. et al. (2021). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. MDPI. Available at: [Link]

  • Organomation. (n.d.). Metabolomics Sample Preparation. Available at: [Link]

  • McGill University. (n.d.). General recommendations for metabolomics analysis: sample preparation, handling and precautions. Available at: [Link]

  • ResearchGate. (2024). The process of extracting sucrose esters from sugarcane extracts. Available at: [Link]

  • Liu, Y. et al. (2025). Quasi-targeted metabolomics analysis reveals linkage between chemical composition and different post-harvest processing methods. Medicinal Plant Biology. Available at: [Link]

  • Luan, H. et al. (2021). Rapid Identification of 3,6′-Disinapoyl Sucrose Metabolites in Alzheimer's Disease Model Mice Using UHPLC–Orbitrap Mass Spectrometry. MDPI. Available at: [Link]

  • Yang, L. et al. (2017). Quality analysis of Polygala tenuifolia root by ultrahigh performance liquid chromatography–tandem mass spectrometry and gas chromatography–mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]

  • Aubame, J. R. L. et al. (2008). Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC. ACS Publications. Available at: [Link]

  • Čajka, T. et al. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. MDPI. Available at: [Link]

  • Hu, Y. et al. (2011). Possible Mechanism of the Antidepressant Effect of 3,6'-disinapoyl Sucrose From Polygala Tenuifolia Willd. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). Structure of 3,6′-disinapoyl sucrose. Available at: [Link]

  • BioPharm International. (2018). Rational Selection of Sugars for Biotherapeutic Stabilization: A Practitioner's Perspective. Available at: [Link]

  • Wang, W. et al. (2009). The effect of sucrose hydrolysis on the stability of protein therapeutics during accelerated formulation studies. Journal of Pharmaceutical Sciences. Available at: [Link]

  • CORA. (2021). Comparative study of sugar extraction procedures for HPLC analysis and proposal of an ethanolic extraction method for. Available at: [Link]

  • ACS Food Science & Technology. (2021). Solvent-Free Synthesis of High-Purity Sucrose Fatty Acid Monoesters and a Comparison of Their Properties with Those of Their Commercial Counterparts. Available at: [Link]

  • ResearchGate. (2026). Production Design of Sucrose Ester Using Purification Process. Available at: [Link]

  • ChemBK. (2024). c3,6'-Disinapoyl sucrose. Available at: [Link]

  • CNKI. (n.d.). New Sucrose Esters from Securidaca Inappendiculata. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of compounds 1–9: 6,3′-disinapoyl-sucrose (1),.... Available at: [Link]

  • Bio-protocol. (n.d.). An LC-MS/MS method for determination of 3,6'-disinapoylsucrose in rat plasma and its application to a pharmacokinetic study. Available at: [Link]

  • BioPhytopharm. (n.d.). CAS 139891-98-8 | 3,6′-Disinapoylsucrose. Available at: [Link]

Sources

Method

Cell culture assay protocols involving (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside

Executive Summary & Mechanistic Overview (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside , commonly referred to as 3,6′-disinapoyl sucrose (DISS) , is a bioactive oligosaccharide ester isolated from Polygala tenu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside , commonly referred to as 3,6′-disinapoyl sucrose (DISS) , is a bioactive oligosaccharide ester isolated from Polygala tenuifolia (Radix Polygalae)[1]. In modern pharmacological research, DISS has emerged as a potent therapeutic candidate for neurodegenerative diseases and cellular aging[2],[3].

As a Senior Application Scientist, it is critical to understand that DISS does not merely act as a passive antioxidant; it actively modulates specific intracellular signaling cascades. In neuronal models, DISS counters glutamate-induced excitotoxicity by activating the cAMP-responsive element-binding protein (CREB) pathway, which subsequently upregulates Brain-Derived Neurotrophic Factor (BDNF) and the anti-apoptotic protein Bcl-2[3],[4]. In aging models, DISS extends cellular lifespan by upregulating SIRT1, a NAD+-dependent deacetylase that suppresses the p53/p21 senescence axis and protects telomere integrity[2].

This guide provides field-proven, self-validating cell culture protocols to evaluate the neuroprotective and anti-aging properties of DISS, detailing the causality behind each experimental condition.

Quantitative Data Summary

To establish baseline expectations for your assays, the following tables summarize the validated quantitative efficacy of DISS across different experimental models.

Table 1: Neuroprotective Efficacy of DISS in SH-SY5Y Cells (Glutamate Model)

Treatment Group Concentration Cell Viability (% of Control) Apoptotic Rate (%) LDH Release
Control - 100% ~0.96% Baseline
Glutamate (Glu) 8 mM ~50-55% ~4.93% High
Glu + DISS (Low) 0.6 μM ~65% ~2.58% Reduced
Glu + DISS (Med) 6.0 μM ~75% ~2.36% Significantly Reduced
Glu + DISS (High) 60.0 μM ~85% ~1.95% Near Baseline

Data synthesized from 3[3].

Table 2: Synergistic Effects of DISS and Tenuifoliside A (TFSA)

Compound EC50 Value (μM) Combination Index (CI)
DISS 606.4 ± 23.3 -
TFSA 237.8 ± 13.3 -
DISS + TFSA 83.86 ± 1.06 0.31 (Highly Synergistic)

Data synthesized from4[4].

Table 3: Anti-Aging Effects of DISS (Replicative Lifespan Model)

Treatment Group Concentration Average Lifespan (Days) Maximum Lifespan (Days)
Control - 5.40 ± 0.22 31
DISS 1 μM 7.45 ± 0.55 -
DISS 3 μM 8.35 ± 0.69 39
DISS 10 μM 8.78 ± 0.51 39

Data synthesized from 2[2].

Protocol I: Neuroprotection Assay in SH-SY5Y Cells

Mechanistic Grounding

Glutamate induces excitotoxicity by overactivating NMDA/AMPA receptors, leading to massive intracellular Ca2+ influx and subsequent apoptosis[3]. DISS rescues neurons by phosphorylating CREB, which shifts the balance of apoptotic machinery (downregulating Bax and upregulating Bcl-2)[3],[4].

G Glu Glutamate (8 mM) Excitotoxicity Excitotoxicity (Ca2+ Influx / ROS) Glu->Excitotoxicity Apoptosis Neuronal Apoptosis Excitotoxicity->Apoptosis DISS 3,6'-Disinapoyl Sucrose (DISS) CREB p-CREB / BDNF Activation DISS->CREB Bcl2 Bcl-2 Upregulation Bax Downregulation CREB->Bcl2 Bcl2->Apoptosis Inhibits Survival Cell Survival & Plasticity Bcl2->Survival

Fig 1: DISS-mediated neuroprotective signaling pathway against glutamate excitotoxicity.

Step-by-Step Methodology

1. Cell Culture & Seeding

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Media: DMEM/F-12 supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.

  • Action: Seed cells into 96-well plates at a density of 5×104 cells/well. Incubate at 37°C with 5% CO2 for 24 hours to allow adherence and stabilization[4].

2. Glutamate Pre-treatment (The Insult)

  • Action: Replace media with fresh media containing 8 mM Glutamate. Incubate for exactly 30 minutes[3].

  • Expert Causality: Why only 30 minutes? A brief 30-minute exposure initiates the excitotoxic calcium influx cascade without causing immediate, irreversible necrosis. This creates a therapeutic window to evaluate the active rescue capabilities of DISS, rather than merely testing if DISS chemically neutralizes glutamate in the media.

3. DISS Co-treatment (The Rescue)

  • Action: Following the 30-minute insult, add DISS to the wells to achieve final concentrations of 0.6 μM, 6.0 μM, and 60.0 μM. Incubate for 12 hours[3].

  • Self-Validation Check: Include a positive control well treated with Desipramine or a known MEK inhibitor (e.g., U0126) to validate the CREB/ERK pathway dependency[4].

4. Viability & Apoptosis Readouts

  • MTT Assay: Add 10 μL of MTT solution (5 mg/mL) per well. Incubate for 4 hours. Solubilize formazan crystals in DMSO and read absorbance at 570 nm.

  • LDH Release: Collect the supernatant and assay for Lactate Dehydrogenase (LDH) to quantify cell membrane rupture[3].

G Seed Seed SH-SY5Y (5x10^4 cells/well) Incubate Incubate 24h (37°C, 5% CO2) Seed->Incubate Pretreat Pre-treat: 8 mM Glu (30 mins) Incubate->Pretreat Cotreat Co-treat: DISS (12 hours) Pretreat->Cotreat Assay MTT / LDH / Flow Cytometry Cotreat->Assay

Fig 2: Step-by-step experimental workflow for the SH-SY5Y neuroprotection assay.

Protocol II: Anti-Aging Assay in 3T3 Fibroblasts

Mechanistic Grounding

Etoposide is a topoisomerase II inhibitor that induces DNA double-strand breaks, forcing cells into premature senescence[2]. DISS mitigates this by upregulating SIRT1, which deacetylates and inhibits the p53/p21 senescence axis, while simultaneously protecting telomere length[2].

G Etop Etoposide (0.3 μM) DNA_Damage DNA Double-Strand Breaks Etop->DNA_Damage p53_p21 p53 / p21 Axis DNA_Damage->p53_p21 Senescence Cellular Senescence (SA-β-Gal+) DISS DISS Treatment (1 - 10 μM) SIRT1 SIRT1 Upregulation DISS->SIRT1 Telomere Telomerase Activity & Telomere Protection DISS->Telomere SIRT1->p53_p21 Deacetylates & Inhibits p53_p21->Senescence Telomere->Senescence Delays

Fig 3: Anti-aging mechanism of DISS via SIRT1/p53/p21 pathway and telomere protection.

Step-by-Step Methodology

1. Cell Culture & Seeding

  • Cell Line: 3T3 mouse fibroblasts.

  • Action: Seed cells into a 24-well plate at a density of 5×104 cells/well. Incubate at 37°C with 5% CO2 for 24 hours[2].

2. DISS Prophylactic Treatment

  • Action: Treat the cells with DISS at doses of 1 μM, 3 μM, and 10 μM for 24 hours prior to senescence induction[2].

  • Self-Validation Check: Use 50 nM Rapamycin as a positive anti-aging control[2].

3. Senescence Induction

  • Action: Introduce 0.3 µM etoposide to the culture media and incubate for 48 hours[2].

  • Expert Causality: Etoposide effectively mimics the accumulation of DNA damage seen in natural cellular senescence, making it a highly robust, accelerated model for evaluating anti-aging compounds in vitro.

4. Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

  • Action: Wash cells with PBS and fix for 15 minutes at room temperature. Incubate with SA-β-Gal staining solution at 37°C (without CO2) overnight[2].

  • Expert Causality: Ensure the staining buffer is strictly titrated to pH 6.0 . Normal lysosomal β-galactosidase is active at pH 4.0. Senescent cells massively overexpress the enzyme, allowing it to be detected at the suboptimal pH of 6.0. This pH distinction is the critical self-validating step to ensure you are measuring true senescence, not baseline lysosomal activity.

References

  • Hu, Y., et al. (2012). Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala. Journal of Biomedicine and Biotechnology. 3

  • Liu, X., et al. (2016). Synergistic Neuroprotective Effects of Two Herbal Ingredients via CREB-Dependent Pathway. Frontiers in Pharmacology. 4

  • Zhang, Y., et al. (2022). 3,6′-Disinapoyl Sucrose from Polygalae Radix Exerts Anti-Aging Effects via Modification of Telomeres, SIRT1/p53/p21 Pathway, Oxidative Stress and Autophagy. MDPI. 2

  • PubChem Database. (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside (CID 11968389). National Institutes of Health. 5

Sources

Application

Application Note: Programmable Total Synthesis Strategies for (3'-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside Derivatives

Introduction & Strategic Rationale Phenylpropanoid sucrose esters (PSEs) are a highly valuable class of plant-derived secondary metabolites exhibiting potent neuroprotective, anti-inflammatory, and α -glucosidase inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Phenylpropanoid sucrose esters (PSEs) are a highly valuable class of plant-derived secondary metabolites exhibiting potent neuroprotective, anti-inflammatory, and α -glucosidase inhibitory activities[1]. Among these, (3'-O-Sinapoyl)fructofuranosyl-(6-O-sinapoyl)glucopyranoside (commonly referred to as 3',6-disinapoylsucrose) represents a complex synthetic target originally isolated from medicinal plants such as Securidaca longipedunculata and Polygala species[2].

The Synthetic Challenge: Breaking Sucrose Symmetry

The total synthesis of PSEs via de novo glycosylation (coupling a protected fructose with a protected glucose) is notoriously inefficient due to the thermodynamic instability of the β -D-fructofuranosyl-(2 1)- α -D-glucopyranoside linkage. Consequently, the industry standard for "total synthesis" of these derivatives relies on the regioselective semi-synthesis from intact sucrose [3].

Sucrose possesses eight free hydroxyl groups with subtle differences in steric hindrance and pKa. Direct acylation yields intractable mixtures[4]. To achieve the precise 3',6-disubstitution pattern, we must deploy a rigorous orthogonal protection strategy .

Mechanistic Causality of the Programmable Route

Our protocol leverages the inherent reactivity hierarchy of sucrose hydroxyls: Primary (6,6′,1′)>Secondary (3′>3>4>4′>2) .

  • Masking the Glucose Terminus: We utilize a 4,6-O-benzylidene acetal to temporarily mask the target 6-OH position.

  • Silyl Protection: Bulky tert-butyldiphenylsilyl (TBDPS) groups selectively protect the remaining primary hydroxyls (1' and 6').

  • Exploiting 3'-OH Nucleophilicity: With the primary positions blocked, the 3'-OH of the fructose moiety becomes the most reactive secondary alcohol due to an intramolecular hydrogen-bonding network. This allows for the first regioselective sinapoylation[3].

  • Orthogonal Unmasking: After protecting the remaining secondary hydroxyls with acid-stable levulinoyl (Lev) groups, mild acidic hydrolysis selectively cleaves the 4,6-O-benzylidene acetal, liberating the primary 6-OH for the second sinapoylation[4].

Pathway Visualization

The following workflow illustrates the orthogonal protection and regioselective acylation strategy designed to yield the target 3',6-disinapoylsucrose derivative.

SynthesisWorkflow Sucrose Sucrose (Starting Material) Step1 4,6-O-Benzylidenation (Masking Glucose C4/C6) Sucrose->Step1 Int1 4,6-O-Benzylidenesucrose Step1->Int1 Step2 TBDPS Silylation (Protecting C1'/C6') Int1->Step2 Int2 1',6'-di-O-TBDPS-4,6-O-benzylidenesucrose Step2->Int2 Step3 Regioselective Acylation (Sinapoylation at C3') Int2->Step3 Int3 3'-O-(4-OAc-Sinapoyl) Intermediate Step3->Int3 Step4 Levulinoyl Protection & Acetal Hydrolysis (Unmasking C6) Int3->Step4 Int4 4,6-Diol Intermediate Step4->Int4 Step5 Primary Acylation (Sinapoylation at C6) Int4->Step5 Int5 3',6-di-O-Sinapoyl Protected Precursor Step5->Int5 Step6 Global Deprotection (Hydrazine, TBAF, K2CO3) Int5->Step6 Final (3'-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside (Target Compound) Step6->Final

Figure 1: Programmable orthogonal synthesis workflow for 3',6-disinapoylsucrose.

Step-by-Step Experimental Protocols

Self-Validation Note: All protocols include built-in TLC and NMR checkpoints to ensure structural integrity before proceeding to the next step.

Protocol 1: Synthesis of the 4,6-O-Benzylidene Scaffold

Objective: Temporarily mask the C-6 hydroxyl of the glucose moiety.

  • Suspend anhydrous sucrose (10.0 g, 29.2 mmol) in anhydrous DMF (100 mL) under an argon atmosphere.

  • Add benzaldehyde dimethyl acetal (5.3 mL, 35.0 mmol) and a catalytic amount of p-toluenesulfonic acid (TsOH, 150 mg).

  • Stir the reaction mixture at 60 °C for 4 hours. Causality: The thermodynamic control favors the formation of the 4,6-O-benzylidene acetal on the glucopyranoside ring.

  • Quench with triethylamine (1 mL), concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH 9:1) to yield 4,6-O-benzylidenesucrose .

Protocol 2: Silyl Protection and First Regioselective Sinapoylation (3'-position)

Objective: Protect remaining primary alcohols and selectively acylate the 3'-OH[3].

  • Silylation: Dissolve 4,6-O-benzylidenesucrose (5.0 g, 11.6 mmol) in anhydrous pyridine (50 mL). Add TBDPSCl (6.6 mL, 25.5 mmol) dropwise at 0 °C. Stir for 12 hours at room temperature. Purify to obtain 1',6'-di-O-TBDPS-4,6-O-benzylidenesucrose .

  • Reagent Preparation: Synthesize 4-O-acetylsinapoyl chloride by reacting sinapic acid with acetic anhydride (reflux, 2h), followed by chlorination with SOCl 2​ (reflux, 3h)[5].

  • Regioselective Acylation: Dissolve the silylated intermediate (4.0 g, 4.4 mmol) in anhydrous pyridine (40 mL). Add 4-O-acetylsinapoyl chloride (1.4 g, 4.8 mmol) and DMAP (50 mg) at -20 °C. Stir for 8 hours.

  • Validation Checkpoint: 1 H NMR will show a significant downfield shift of the H-3' proton (from ~4.1 ppm to ~5.5 ppm), confirming regioselective esterification at the 3'-position[2].

Protocol 3: Orthogonal Masking and Acetal Cleavage

Objective: Protect remaining secondary hydroxyls and unmask the 6-OH[4].

  • Levulinoyl Protection: React the 3'-sinapoylated intermediate with levulinic acid (3.0 eq), EDC·HCl (3.5 eq), and DMAP (0.5 eq) in DCM for 12 hours to protect the 3, 4, and 4' hydroxyls as Lev esters.

  • Acetal Hydrolysis: Dissolve the fully protected intermediate in 80% aqueous acetic acid (50 mL) and stir at 40 °C for 6 hours.

  • Causality: The Lev esters and TBDPS ethers are stable under these mild acidic conditions, while the 4,6-O-benzylidene acetal is cleanly hydrolyzed, yielding a 4,6-diol intermediate with a highly reactive primary 6-OH.

Protocol 4: Second Sinapoylation (6-position) and Global Deprotection

Objective: Acylate the 6-OH and remove all protecting groups to yield the final derivative.

  • Second Acylation: Dissolve the 4,6-diol intermediate in DCM/Pyridine (1:1) at -40 °C. Add 4-O-acetylsinapoyl chloride (1.1 eq). The primary 6-OH reacts exclusively over the secondary 4-OH.

  • Levulinoyl Removal: Treat the product with hydrazine acetate (5.0 eq) in DCM/MeOH for 2 hours to selectively cleave the Lev groups.

  • Desilylation: Add TBAF (1.0 M in THF, 3.0 eq) to the mixture and stir for 4 hours to remove the TBDPS groups from 1' and 6'.

  • Phenolic Deprotection: Finally, treat the crude mixture with mild K 2​ CO 3​ in MeOH at 0 °C for 30 minutes to remove the acetate groups from the sinapoyl phenols. Neutralize immediately with Amberlite IR-120 (H + form).

  • Purify the final product via preparative reverse-phase HPLC (C18, H 2​ O/MeCN gradient) to yield pure (3'-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside .

Quantitative Data Presentation

The table below summarizes the expected yields, regioselectivity ratios, and diagnostic NMR tracking markers for the key intermediates in this programmable synthesis.

Synthetic StepIntermediate / ProductYield (%)RegioselectivityDiagnostic 1 H NMR Shift (ppm)
Step 1 4,6-O-Benzylidenesucrose68%>95% (4,6 vs others)Ph-CH (acetal): ~5.55 (s, 1H)
Step 2 1',6'-di-O-TBDPS derivative75%>90% (1',6' vs sec-OH)t-Butyl: ~1.05 (s, 18H)
Step 3 3'-O-(4-OAc-Sinapoyl) Int.62%85:15 (3'-OH vs 3-OH)H-3' : ~5.48 (d, J=7.5 Hz)
Step 4 4,6-Diol Intermediate81%N/A (Deprotection)Disappearance of Ph-CH acetal
Step 5 3',6-di-O-Sinapoyl Precursor70%>98% (6-OH vs 4-OH)H-6a/6b : ~4.45, 4.20 (m, 2H)
Step 6 Target Compound 55%N/APhenolic OH: ~9.5 (br s, 2H)

Table 1: Reaction metrics and diagnostic validation parameters for the total synthesis of 3',6-disinapoylsucrose.

References

  • An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters New Journal of Chemistry (RSC Publishing) URL:[Link][3]

  • Targeted Synthesis of 3,3'-, 3,4'- and 3,6'-Phenylpropanoid Sucrose Esters Molecules (Archived on DSpace@MIT) URL:[Link][4]

  • Comprehensive Assessment of Anti-Inflammatory, Antiproliferative and Neuroprotective Properties of Cauliflower after Dehydration by Different Drying Methods MDPI URL:[Link][1]

  • New Sucrose Derivatives from the Bark of Securidaca longipedunculata Journal of Natural Products (ACS Publications) URL:[Link][2]

  • Straightforward Total Synthesis of 2-O-Feruloyl-L-malate, 2-O-Sinapoyl-L-malate and 2-O-5-Hydroxyferuloyl-L-malate Synthesis (Stuttgart) via ResearchGate URL:[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Matrix Effects in (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside LC-MS/MS Analysis

Welcome to the Advanced Applications Support Center. (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside (also known as 3,6'-disinapoylsucrose or a core structural analog of Tenuifoliside A) is a highly polar, bioact...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside (also known as 3,6'-disinapoylsucrose or a core structural analog of Tenuifoliside A) is a highly polar, bioactive oligosaccharide ester commonly extracted from Polygala tenuifolia. Quantifying this compound in complex biological matrices (like rat plasma or crude plant extracts) is notoriously difficult due to severe ion suppression.

This guide provides field-proven, self-validating troubleshooting strategies to overcome matrix effects, ensuring absolute quantitative integrity in your mass spectrometry workflows.

FAQ 1: Understanding the Root Cause of Signal Loss

Q: Why does 3,6'-disinapoylsucrose experience such severe ion suppression during ESI-MS analysis of plasma or crude extracts?

A: The matrix effect primarily occurs in the Electrospray Ionization (ESI) source. 3,6'-disinapoylsucrose is a bulky, highly polar molecule with multiple hydroxyl groups. When analyzing crude extracts or dosed plasma, highly surface-active endogenous compounds (such as polygalasaponins or phospholipids) co-elute with the target analyte.

The Causality: These matrix components outcompete the target molecule for access to the droplet surface and available charge during the desolvation process. Because the matrix components have a higher affinity for the droplet surface, the target analyte is forced into the droplet interior, preventing it from transitioning into the gas phase and leading to a drastic reduction in ionization efficiency .

ESI_Suppression A Complex Sample Matrix (Saponins, Lipids) C ESI Droplet Surface A->C High Affinity B Target Analyte (3,6'-Disinapoylsucrose) B->C Lower Affinity D Charge Competition C->D E Ion Suppression (Reduced Signal) D->E Analyte Evicted

Logical mechanism of ESI ion suppression due to droplet surface charge competition.

FAQ 2: Sample Preparation Strategies

Q: What is the most effective sample preparation method to eliminate matrix effects for this compound in plasma?

A: While simple protein precipitation (PPT) with methanol can yield acceptable recoveries (85.2–103.4%) , it often leaves residual phospholipids that cause late-eluting matrix effects. To establish a self-validating, robust system, we recommend a hybrid approach: Protein Precipitation followed by Solid-Phase Extraction (SPE) using a hydrophilic-lipophilic balanced (HLB) polymeric sorbent.

Step-by-Step Methodology: Optimized PPT-SPE Workflow
  • Spiking: Aliquot 100 µL of plasma sample into a clean microcentrifuge tube. Add 10 µL of Internal Standard (IS) solution (e.g., Glipizide or a stable-isotope labeled analog, 500 ng/mL) .

  • Protein Precipitation: Add 300 µL of ice-cold Methanol (containing 0.1% formic acid). Vortex vigorously for 3 minutes to disrupt protein binding.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • SPE Conditioning: Condition a 30 mg/1 mL HLB SPE cartridge with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Dilute the supernatant from step 3 with 500 µL of water and load it onto the conditioned cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove highly polar matrix components (salts, small endogenous acids).

  • Elution: Elute the 3,6'-disinapoylsucrose with 1 mL of 80% Methanol in water. (Note: Avoid 100% organic elution to leave highly lipophilic matrix components trapped on the frit).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35 °C. Reconstitute in 100 µL of initial mobile phase (e.g., 10% Acetonitrile).

Quantitative Data Summary
MethodAnalyte Recovery (%)Matrix Effect (%)Reproducibility (RSD %)Mechanism of Action
Protein Precipitation (100% MeOH)85.2 – 103.485.5 – 103.3< 6.9Denatures proteins; leaves polar lipids
PPT + HLB Solid Phase Extraction> 92.095.0 – 105.0< 4.5Removes phospholipids and salts via targeted wash
Liquid-Liquid Extraction (EtOAc)< 50.0> 110.0 (Enhancement)> 15.0Poor partitioning of highly polar oligosaccharides

FAQ 3: Chromatographic Optimization

Q: How can I adjust my UHPLC gradient to shift 3,6'-disinapoylsucrose away from ionization suppression zones?

A: Co-elution is the root cause of matrix effects. 3,6'-disinapoylsucrose contains phenolic acid moieties (sinapoyl groups) that are highly sensitive to mobile phase pH.

The Causality: Using a sub-2-µm C18 column (e.g., Acquity HSS T3) is critical because it tolerates highly aqueous conditions and retains polar compounds better than standard C18 [[1]]([Link]). By adding 0.1% formic acid to both the aqueous and organic mobile phases, you suppress the ionization of the sinapoyl phenolic groups in the liquid phase. This forces the molecule into its neutral, more hydrophobic state, increasing its retention time. Consequently, the analyte's elution window is shifted past the solvent front and away from early-eluting polar matrix components (like salts and endogenous sugars) that cause severe ion suppression .

Workflow Step1 1. Biological Sample Step2 2. Protein Precipitation (MeOH + 0.1% FA) Step1->Step2 Step3 3. HLB Solid Phase Extraction (Phospholipid Removal) Step2->Step3 Step4 4. UHPLC Separation (Sub-2µm C18, Gradient) Step3->Step4 Step5 5. ESI-MS/MS Detection (MRM Mode) Step4->Step5 Step6 6. Matrix-Matched Quantitation Step5->Step6

Optimized UHPLC-MS/MS sample preparation and analysis workflow for complex matrices.

FAQ 4: Mass Spectrometry & Self-Validating Quantitation

Q: If I cannot completely resolve the matrix effect chromatographically, how do I ensure quantitative accuracy?

A: You must implement a self-validating calibration system. The gold standard is Stable Isotope Labeling Derivatization (SILD) , which improves detection sensitivity up to 500-fold. However, if isotopically labeled 3,6'-disinapoylsucrose is unavailable, you must use Matrix-Matched Calibration combined with a closely related structural internal standard (e.g., glipizide) .

The Causality: By preparing your calibration curve in blank matrix (e.g., blank rat plasma extracted using the exact same protocol), the calibrants experience the identical ion suppression environment as the unknown samples. The internal standard acts as a self-validating mechanism, correcting for any well-to-well variations in extraction recovery and ESI droplet competition.

Step-by-Step Methodology: Matrix-Matched Calibration Setup
  • Blank Matrix Preparation: Pool blank matrix from at least 6 different biological sources to average out individual matrix variations.

  • Extraction: Extract the pooled blank matrix using the SPE protocol described in FAQ 2.

  • Post-Extraction Spiking: Spike the extracted blank matrix with serial dilutions of the 3,6'-disinapoylsucrose reference standard to create the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • IS Addition: Add a constant concentration of the Internal Standard to all calibration and unknown samples.

  • Validation: Calculate the Matrix Factor (MF) by comparing the peak area of the post-extraction spiked samples to the peak area of neat standards prepared in solvent. An MF between 0.85 and 1.15 indicates that the matrix effect has been successfully neutralized [[2]]([Link]).

References

  • Zhao, N., Zhao, T., Fan, M., Liu, Z., Pi, Z., Song, F., Xing, J., & Liu, S. (2021). "Stable isotope labeling derivatization combined with multiple-mass spectrometry technologies to monitor metabolites of tenuifoliside A incubated with intestinal bacteria incubation model." Talanta, 224, 121791. URL:[Link]

  • Zhao, X., Xu, B., Wu, P., Zhao, P., Guo, C., Cui, Y., Zhang, Y., Zhang, X., & Li, H. (2020). "UHPLC-MS/MS method for pharmacokinetic and bioavailability determination of five bioactive components in raw and various processed products of Polygala tenuifolia in rat plasma." Pharmaceutical Biology, 58(1), 969-978. URL:[Link]

  • Zhang, L., et al. (2025). "Integrated Gut Microbiota–Drug Interaction Analysis and Network Pharmacology for the Investigation of Renal-Protective Effect of Polygala tenuifolia Willd." International Journal of Molecular Sciences, 26(3), 10889. URL:[Link]

  • Liu, C., et al. (2019). "Detailed Phenolic Characterization of Protea Pure and Hybrid Cultivars by Liquid Chromatography–Ion Mobility–High Resolution Mass Spectrometry (LC-IM-HR-MS)." Journal of Agricultural and Food Chemistry, 68(1), 398-410. URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside Bioavailability in Animal Models

Welcome to the technical support center for researchers working with (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside, also known as 3',6-Disinapoylsucrose[1][2][3]. This guide is designed to provide in-depth trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside, also known as 3',6-Disinapoylsucrose[1][2][3]. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the low oral bioavailability of this compound in animal models. As a large polyphenolic glycoside, its systemic absorption is likely hindered by several well-documented barriers common to this class of molecules.

This resource will equip you with the foundational knowledge and practical protocols to diagnose experimental hurdles and implement effective strategies to enhance the systemic exposure of this promising neuroprotective agent[1].

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have about the bioavailability of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside.

Q1: What is (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside and why is its bioavailability a concern?

A1: (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside is a sucrose molecule esterified with two sinapic acid units, commonly isolated from plants like Polygala tenuifolia[1][3]. Like many complex plant-derived polyphenols, it is a relatively large and polar molecule. These characteristics often lead to poor oral bioavailability due to limited passive diffusion across the intestinal epithelium, potential enzymatic degradation, and efflux by transporters. Achieving adequate systemic concentrations is crucial for evaluating its therapeutic efficacy in preclinical animal models.

Q2: What are the primary physiological barriers limiting the oral bioavailability of this compound?

A2: The low bioavailability of large polyphenolic glycosides is typically multifactorial:

  • Poor Membrane Permeability: The compound's high molecular weight (754.7 g/mol ) and hydrophilicity limit its ability to passively cross the lipid-rich intestinal cell membranes[3].

  • Enzymatic Degradation: It may be subject to hydrolysis by gastric acid or intestinal enzymes, breaking it down before it can be absorbed intact[4].

  • Gut Microbiota Metabolism: A significant portion of ingested polyphenols that are not absorbed in the small intestine reach the colon, where they are extensively metabolized by gut microbiota into smaller phenolic compounds[5][6][7]. While these metabolites can be absorbed and may be bioactive, this process reduces the bioavailability of the parent compound.

  • Efflux Transporters: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal wall. These transporters actively pump absorbed compounds back into the intestinal lumen, reducing net absorption[8][9].

Q3: What are the initial signs of poor oral bioavailability in my rodent study?

A3: Key indicators of poor oral bioavailability include:

  • Low and Highly Variable Plasma Concentrations: After oral administration, you may observe plasma levels of the compound that are near or below the limit of quantification, with significant variability between individual animals[9][10].

  • Lack of Dose-Proportionality: Doubling the oral dose does not result in a proportional increase in plasma exposure (AUC and Cmax).

  • Discrepancy Between In Vitro and In Vivo Efficacy: The compound may show high potency in cell-based assays but fail to produce the expected pharmacological effect in animal models when administered orally.

Q4: What are the main strategies to overcome the low bioavailability of this compound?

A4: Broadly, strategies can be divided into two categories:

  • Formulation-Based Approaches: These aim to improve the solubility, dissolution rate, and stability of the compound in the gastrointestinal tract. Techniques include particle size reduction, lipid-based delivery systems, and complexation with cyclodextrins[11][12][13].

  • Physiological-Based Approaches: These strategies involve co-administering the compound with agents that modulate physiological barriers, such as P-gp inhibitors or enhancers of intestinal permeability[14].

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for specific experimental challenges.

Troubleshooting Issue 1: Low and Variable Plasma Exposure

If your pharmacokinetic study reveals low and inconsistent plasma concentrations of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside after oral administration, the primary suspect is poor dissolution and/or absorption.

The large, complex structure of the molecule likely leads to poor solubility in gastrointestinal fluids and limited permeability across the intestinal epithelium. The following workflow can help diagnose and address this issue.

G cluster_0 Diagnostic Phase cluster_1 Solution Phase A Initial Observation: Low/Variable Plasma Exposure B Hypothesis 1: Poor Solubility/Dissolution A->B C Hypothesis 2: Poor Permeability A->C D Experiment: In Vitro Dissolution Assay (SGF & SIF) B->D E Experiment: In Vitro Permeability Assay (e.g., Caco-2, PAMPA) C->E F Result: Low Dissolution Rate D->F G Result: Low Permeability E->G H Strategy: Formulation Enhancement (SEDDS, Nanoparticles, etc.) F->H I Strategy: Co-administration (Permeation Enhancers) G->I J Follow-up: In Vivo PK Study with Optimized Formulation H->J I->J

Caption: Diagnostic workflow for low plasma exposure.

This protocol outlines a screening process to identify a more effective oral formulation for (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside.

Materials:

  • (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside

  • Vehicle for simple suspension (e.g., 0.5% methylcellulose in water)

  • Components for Self-Emulsifying Drug Delivery System (SEDDS): A lipid (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-solvent (e.g., Transcutol HP)[10][11]

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin)

  • Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)

  • Sprague-Dawley rats or other appropriate rodent model

Methodology:

  • Formulation Preparation:

    • Simple Suspension (Control): Prepare a suspension of the compound in 0.5% methylcellulose.

    • SEDDS Formulation: Dissolve the compound in a pre-concentrate mixture of lipids, surfactants, and co-solvents (e.g., a 40:40:20 ratio of Capryol 90:Cremophor EL:Transcutol HP). The goal is to achieve a clear solution[10].

    • Cyclodextrin Complexation: Prepare an aqueous solution of hydroxypropyl-β-cyclodextrin and add the compound. Stir until a clear solution is obtained, indicating complex formation. Lyophilize to create a solid complex for redissolving before dosing[13][15].

  • In Vitro Dissolution Testing:

    • Perform dissolution studies for each formulation in both SGF and SIF.

    • Measure the concentration of the dissolved compound at multiple time points (e.g., 5, 15, 30, 60, 120 minutes) using a validated analytical method (e.g., HPLC-UV).

  • In Vivo Pharmacokinetic Study (Rodent Model):

    • Fast animals overnight with free access to water[10].

    • Dose fasted animals orally with the simple suspension and the most promising formulation(s) from the dissolution study at a consistent dose.

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing[10].

    • Analyze plasma samples for drug concentration using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC).

Expected Outcome & Interpretation: A successful formulation will show a significant increase in the Area Under the Curve (AUC) compared to the simple suspension, indicating enhanced overall exposure.

Formulation TypePrinciple of Bioavailability EnhancementPotential AdvantagesPotential Disadvantages
Simple Suspension Baseline for comparison.Easy to prepare.Likely to have very low bioavailability.
SEDDS Forms a fine emulsion in the GI tract, increasing the surface area for absorption and keeping the drug in a solubilized state[12][16].Significant bioavailability enhancement for lipophilic compounds.Requires careful excipient selection.
Cyclodextrin Complex Forms an inclusion complex, increasing the aqueous solubility of the guest molecule[11][13].Enhances solubility and stability.May be limited by the size of the drug molecule.
Nanoparticles Increases surface area for dissolution and can protect the drug from degradation[17][18].Can improve both solubility and permeability.More complex to manufacture and characterize.
Troubleshooting Issue 2: Bioavailability is Still Low Despite Improved Formulation

If bioavailability remains low even with a formulation that enhances solubility, this suggests that other physiological barriers, such as efflux pumps or extensive metabolism, are at play.

P-glycoprotein (P-gp) is a common efflux transporter that limits the absorption of many xenobiotics, including some polyphenols[8][19]. Additionally, first-pass metabolism in the gut wall or liver can significantly reduce the amount of parent drug reaching systemic circulation[10].

G cluster_0 Diagnostic Phase cluster_1 Solution Phase A Observation: Bioavailability still low with optimized formulation B Hypothesis 1: P-gp Efflux A->B C Hypothesis 2: High First-Pass Metabolism A->C D Experiment: In Vitro Caco-2 Transport Assay B->D E Experiment: In Vitro Metabolic Stability Assay (Liver Microsomes/S9) C->E F Result: High Efflux Ratio D->F G Result: High Clearance E->G H Strategy: Co-administer with a P-gp Inhibitor F->H I Strategy: Investigate role of gut microbiota metabolism G->I J Follow-up: In Vivo PK Study with Co-administration H->J I->J

Caption: Workflow for investigating post-absorption barriers.

This protocol describes how to use a P-gp inhibitor in an animal model to determine if P-gp efflux is a significant barrier to oral absorption.

Materials:

  • Optimized formulation of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside

  • P-gp inhibitor (e.g., Verapamil or Cyclosporin A)[9]

  • Vehicle for P-gp inhibitor (e.g., water or saline)

  • Sprague-Dawley rats

  • Oral gavage needles and blood collection supplies

Methodology:

  • Animal Preparation: Acclimate animals and divide them into a control group and a treatment group. Fast animals overnight with free access to water.

  • Dosing Regimen:

    • Treatment Group: Administer the P-gp inhibitor orally (a typical dose for verapamil in rats is 20-25 mg/kg) 30-60 minutes before administering the (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside formulation[9].

    • Control Group: Administer the vehicle for the P-gp inhibitor at the same time point.

  • Compound Administration: Administer the optimized formulation of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside orally to both groups.

  • Pharmacokinetic Sampling: Collect blood samples at the predetermined time points and process for plasma.

  • Analysis: Analyze plasma concentrations and calculate pharmacokinetic parameters.

Expected Outcome & Interpretation: If P-gp efflux is a significant barrier, the group that received the P-gp inhibitor will show a substantially higher AUC and Cmax for (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside compared to the control group. This indicates that by blocking the efflux pump, more of the compound was able to enter systemic circulation. Many natural compounds, such as quercetin and naringenin, can also act as P-gp inhibitors[8][14][20].

Troubleshooting Issue 3: The Parent Compound is Undetectable, but Metabolites are Present

This scenario strongly suggests that the parent compound is being rapidly metabolized, likely by gut microbiota, before it can be absorbed.

Large polyphenolic glycosides are often poor substrates for absorption in the small intestine. They pass to the colon where the gut microbiota possess a wide array of enzymes capable of hydrolyzing glycosidic bonds and further breaking down the resulting aglycones into smaller, more readily absorbable phenolic acids[5][6][21]. This biotransformation is a critical step for the bioavailability of many dietary polyphenols[7][22].

This protocol provides a framework to assess the impact of gut microbiota on the metabolism of your compound.

Materials:

  • (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside

  • Rodent model (e.g., Sprague-Dawley rats)

  • Antibiotic cocktail (e.g., ampicillin, neomycin, metronidazole, and vancomycin) to deplete gut microbiota

  • Fecal samples from untreated rats

  • Anaerobic incubation chamber and media

Methodology:

  • In Vivo Microbiota Depletion Study:

    • Divide animals into two groups: a control group and an antibiotic-treated group.

    • Treat the antibiotic group with a broad-spectrum antibiotic cocktail in their drinking water for 5-7 days to deplete the gut microbiota.

    • Administer (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside orally to both groups.

    • Conduct a full pharmacokinetic study, analyzing for both the parent compound and known or suspected metabolites (e.g., sinapic acid).

  • In Vitro Fecal Fermentation Assay:

    • Collect fresh fecal samples from untreated rats.

    • Create a fecal slurry in an anaerobic culture medium.

    • Incubate the slurry with (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside under anaerobic conditions.

    • Collect samples from the incubation mixture over time (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples for the disappearance of the parent compound and the appearance of metabolites.

Expected Outcome & Interpretation:

  • In the in vivo study, if gut microbiota are the primary metabolizers, the antibiotic-treated group should show significantly higher plasma concentrations of the parent compound and lower concentrations of microbial-derived metabolites compared to the control group.

  • In the in vitro assay, rapid degradation of the parent compound in the presence of fecal slurry confirms its susceptibility to microbial metabolism. This approach helps to identify the specific metabolites generated by the gut microbiota.

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Gupta, P. (2016). P-Glycoprotein Inhibitors from Natural Sources as Chemopreventives.
  • PMC. (n.d.). Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition.
  • PMC. (n.d.). The Role of the Gut Microbiota in the Metabolism of Polyphenols as Characterized by Gnotobiotic Mice.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • MDPI. (2025). Unlocking Polyphenol Efficacy: The Role of Gut Microbiota in Modulating Bioavailability and Health Effects.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Frontiers. (n.d.). Evolving Interplay Between Dietary Polyphenols and Gut Microbiota—An Emerging Importance in Healthcare.
  • PMC. (n.d.). Dietary Polyphenol, Gut Microbiota, and Health Benefits.
  • MDPI. (2024). Dietary Polyphenols, Food Processing and Gut Microbiome: Recent Findings on Bioavailability, Bioactivity, and Gut Microbiome Interplay.
  • SpringerLink. (n.d.). Improving the oral bioavailability of beneficial polyphenols through designed synergies.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Oral Bioavailability of Acetyldigitoxin in Rodent Models.
  • ChemicalBook. (2026). (3-sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside.
  • PMC. (2023). Current Understanding of Polyphenols to Enhance Bioavailability for Better Therapies.
  • IntechOpen. (2024). Enhancing Polyphenol Bioavailability through Nanotechnology: Current Trends and Challenges.
  • MDPI. (2021). Dietary Plant Polyphenols: Effects of Food Processing on Their Content and Bioavailability.
  • NIH PubChem. (n.d.). (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside.
  • NIH PubChem. (n.d.). 3',6-Disinapoylsucrose.
  • Academic Journals. (2009). Bioavailability enhancing activities of natural compounds from medicinal plants.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Oral Bioavailability of Ch282-5.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside and its Phenylpropanoid Sucrose Ester Analogues

Executive Summary Phenylpropanoid sucrose esters (PSEs) represent a diverse class of plant secondary metabolites renowned for their wide spectrum of biological activities, including neuroprotective, anti-inflammatory, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenylpropanoid sucrose esters (PSEs) represent a diverse class of plant secondary metabolites renowned for their wide spectrum of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and enzyme-inhibitory effects.[1][2][3] Among these, (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside, also known as 3,6'-Disinapoyl sucrose (DISS), has emerged as a compound of significant interest due to its prominent neuroprotective and cognitive-enhancing properties.[4][5][6] This guide provides a comprehensive comparison of DISS with other structurally related PSEs, offering researchers and drug development professionals a detailed analysis of their comparative performance based on experimental data. We will delve into their anti-inflammatory, antioxidant, and key enzyme inhibitory activities, supported by detailed, replicable experimental protocols and a discussion of the underlying structure-activity relationships.

Introduction to Phenylpropanoid Sucrose Esters (PSEs)

PSEs are naturally occurring compounds characterized by a central sucrose core (a disaccharide of glucose and fructose) esterified with one or more phenylpropanoid moieties, such as sinapic, ferulic, p-coumaric, or cinnamic acid.[1][7] This structural variability, including the type, number, and position of these acyl groups, gives rise to a vast array of compounds with distinct physicochemical properties and pharmacological activities.[7][8][9] These compounds are predominantly isolated from plant families such as Polygalaceae, Fabaceae, and Brassicaceae.[8][10][11]

The biosynthesis of these esters originates from the well-established phenylpropanoid pathway, which converts phenylalanine into various cinnamic acid derivatives. These activated acids are then enzymatically transferred to the sucrose scaffold.

Phenylpropanoid_Pathway Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H Fer Ferulic Acid pCou->Fer Multiple Steps Sin Sinapic Acid Fer->Sin F5H, COMT CoAs Acyl-CoA Thioesters (e.g., Sinapoyl-CoA) Sin->CoAs 4CL PSEs Phenylpropanoid Sucrose Esters (e.g., DISS) CoAs->PSEs Acyltransferase Sucrose Sucrose Sucrose->PSEs Acyltransferase

Caption: Simplified Phenylpropanoid Pathway leading to PSEs.

Featured Compound Profile: (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside (DISS)

DISS is a prominent oligosaccharide ester primarily isolated from the roots of Polygala tenuifolia (Yuan Zhi), a plant with a long history of use in traditional medicine for cognitive ailments.[4][12][13]

  • Chemical Structure: C₃₄H₄₂O₁₉

  • Molecular Weight: 770.68 g/mol

  • CAS Number: 139891-98-8

  • Key Biological Activities:

    • Neuroprotection: DISS has been shown to attenuate β-amyloid (Aβ)-induced neurotoxicity, a key pathological feature of Alzheimer's disease, by enhancing antioxidant defenses and regulating autophagy in C. elegans models.[5] It also demonstrates antidepressant-like effects and promotes neuronal plasticity.[4][6]

    • Antioxidant: It exhibits significant free radical scavenging activity against DPPH and ABTS radicals and can increase the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD).[5]

    • Systemic Absorption: Studies have confirmed that DISS can be absorbed into the bloodstream after oral administration, a crucial property for a potential therapeutic agent.[12]

Comparative Performance Analysis

The efficacy of PSEs is highly dependent on their molecular structure. The following tables summarize experimental data comparing DISS with other notable PSEs across key performance metrics.

Anti-inflammatory Activity

Inflammation, particularly neuroinflammation, is a critical factor in many diseases. The ability of PSEs to inhibit inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) is a key therapeutic indicator.[10][14][15]

Compound/Ester GroupTargetIC₅₀ (µM)Cell LineSource
Phaneroside (Compound 21) NO Production5.2 ± 3.5BV-2 Microglia[Phanerosides A–X...][8]
Phaneroside (Compound 6) NO Production6.7 ± 1.7BV-2 Microglia[Phanerosides A–X...][8]
TCMB ¹PGE₂ Production10.01RAW 264.7[Chemical Constituents...][10]
L-NMMA (Positive Control) NO Production7.0 ± 2.7BV-2 Microglia[Phanerosides A–X...][8]
¹3-O-(3,4,5-trimethoxy-cinnamoyl),6′-O-(p-methoxybenzoyl) sucrose ester

Analysis: Data indicates that certain PSEs from Phanera championii exhibit potent inhibitory effects on NO production, with IC₅₀ values even lower than the positive control, L-NMMA.[8] Similarly, TCMB from P. tenuifolia strongly inhibits PGE₂ production.[10] This highlights that while DISS is known for neuroprotection, other PSEs may possess superior direct anti-inflammatory activity, likely influenced by the specific type and position of their acyl groups.

Antioxidant Activity

The capacity to neutralize reactive oxygen species (ROS) is a fundamental aspect of the therapeutic potential of PSEs. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard method for evaluating this property.

Compound/Ester GroupAssayIC₅₀ / EC₅₀ (µM)Source
Phaneroside (Compound 17) DPPH Scavenging34.9 ± 0.1[Phanerosides A–X...][8][16]
Phaneroside (Compound 24) DPPH Scavenging39.4 ± 0.3[Phanerosides A–X...][8][16]
Phaneroside (Compound 15) DPPH Scavenging43.8 ± 0.1[Phanerosides A–X...][8][16]
Phaneroside (Compound 5) DPPH Scavenging43.9 ± 0.2[Phanerosides A–X...][8][16]
3,6'-Disinapoyl sucrose (DISS) DPPH Scavenging1.08 mg/mL¹[3,6'‐disinapoyl sucrose...][5]
¹Value reported in mg/mL, direct µM comparison not available.

Analysis: Several phanerosides show moderate DPPH radical scavenging activity with EC₅₀ values in the mid-micromolar range.[8][16] The structure-activity relationship suggests that compounds substituted with trans-feruloyl groups at both the C-2' and C-6' positions of the glucose ring may have enhanced antioxidant effects.[8] While a direct molar comparison with DISS is challenging due to different reporting units, the data underscores the potent antioxidant capacity within this chemical class.

Enzyme Inhibitory Activity

Targeting specific enzymes is a cornerstone of modern drug development. PSEs have shown promise as inhibitors of α-glucosidase (relevant for type 2 diabetes) and acetylcholinesterase (AChE, relevant for Alzheimer's disease).[1][9][17]

Table 3: α-Glucosidase Inhibition

Compound/Ester GroupIC₅₀ (µg/mL)Source
Acarbose (Positive Control) 0.021 ± 0.02[α-Glucosidase inhibitory...][18]
Polyphenol-rich Sugarcane Extract (PRSE) 79 ± 6.1[α-Glucosidase inhibitory...][18]

Table 4: Acetylcholinesterase (AChE) Inhibition

Compound/ExtractIC₅₀ (µg/mL)Source
Pternandra galeata Extract 74.62[Antioxidant and Acetylcholinesterase...][19]
Solanum leucocarpum Extract 204.59 (mg/L)[In vitro inhibition...][20]
Witheringia coccoloboides Extract 220.68 (mg/L)[In vitro inhibition...][20]

Experimental Design and Protocols

To ensure trustworthy and reproducible comparative data, standardized protocols are essential. The following section details the methodologies for the key assays discussed.

Workflow start Compound Isolation / Synthesis (DISS & Analogues) qc Purity & Structural Verification (HPLC, LC-MS, NMR) start->qc assays Parallel Bioactivity Assays qc->assays anti_inf Anti-inflammatory Assay (NO/PGE₂ Inhibition) assays->anti_inf antiox Antioxidant Assay (DPPH Scavenging) assays->antiox enzyme Enzyme Inhibition Assays (α-Glucosidase, AChE) assays->enzyme data Data Acquisition (IC₅₀ Determination) anti_inf->data antiox->data enzyme->data analysis Comparative Analysis & Structure-Activity Relationship data->analysis

Caption: Workflow for Comparative Evaluation of PSEs.

Protocol 1: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
  • Principle: This assay quantifies the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages (e.g., RAW 264.7) or microglia (e.g., BV-2) stimulated with lipopolysaccharide (LPS). LPS induces the expression of inducible nitric oxide synthase (iNOS), which produces NO. NO production is measured indirectly by quantifying its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.[8][10]

  • Rationale for Method Selection: This cell-based assay provides a physiologically relevant model of inflammation. It is a well-established, robust, and high-throughput method for screening potential anti-inflammatory agents.

  • Step-by-Step Methodology:

    • Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., DISS, other PSEs) for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NMMA).

    • Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group. Incubate for an additional 24 hours.

    • Griess Reaction: Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

    • Calculation: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro α-Glucosidase Inhibitory Assay
  • Principle: This spectrophotometric assay measures the inhibition of α-glucosidase, an enzyme that hydrolyzes carbohydrates. The enzyme cleaves the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to produce a yellow-colored product, p-nitrophenol, which can be quantified by measuring its absorbance at 405 nm.[21][22]

  • Rationale for Method Selection: This is a standard, cost-effective, and highly reproducible enzymatic assay for screening potential anti-diabetic compounds that target carbohydrate metabolism.[22]

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare solutions of α-glucosidase (from Saccharomyces cerevisiae, e.g., 1.0 U/mL) and pNPG (e.g., 5 mM) in a phosphate buffer (e.g., 100 mM, pH 6.8).

    • Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of the α-glucosidase solution. Acarbose is used as a positive control.

    • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

    • Reaction Initiation: Add 25 µL of the pNPG substrate solution to each well to start the reaction.

    • Incubation: Incubate the plate at 37°C for another 20 minutes.

    • Reaction Termination: Stop the reaction by adding 100 µL of sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M).

    • Data Acquisition: Measure the absorbance of the p-nitrophenol produced at 405 nm.

    • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Protocol 3: In Vitro Acetylcholinesterase (AChE) Inhibitory Assay
  • Principle: This assay is based on the Ellman's method, which measures the activity of AChE.[20][23][24] The enzyme hydrolyzes the substrate acetylthiocholine iodide (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 405-412 nm.[19]

  • Rationale for Method Selection: Ellman's method is the gold standard for in vitro screening of AChE inhibitors. It is sensitive, reliable, and well-suited for a 96-well plate format, enabling efficient comparison of multiple compounds.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare solutions in a Tris-HCl buffer (50 mM, pH 8.0): AChE enzyme, ATCI (15 mM), and DTNB (3 mM).

    • Assay Setup: In a 96-well plate, add in the following order: 125 µL of DTNB, 25 µL of the test compound solution at various concentrations, and 50 µL of buffer. Use galantamine or eserine as a positive control.

    • Enzyme Addition: Add 25 µL of the AChE enzyme solution to each well.

    • Incubation: Incubate the plate at 37°C for 15 minutes.

    • Reaction Initiation: Start the reaction by adding 25 µL of the ATCI substrate solution.

    • Data Acquisition: Immediately measure the absorbance at 405 nm kinetically for 5-10 minutes using a microplate reader.

    • Calculation: Determine the rate of reaction (Vmax) for each concentration. Calculate the percentage of inhibition relative to the enzyme control and determine the IC₅₀ value.

Conclusion and Future Outlook

(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside (DISS) stands out as a potent neuroprotective agent, particularly in models relevant to Alzheimer's disease. However, this comparative guide demonstrates that the broader class of phenylpropanoid sucrose esters is a rich source of diverse biological activities. The specific nature, number, and substitution pattern of the phenylpropanoid moieties critically influence performance, with certain analogues showing superior anti-inflammatory or antioxidant capacities in specific assays.

Future research should focus on a more direct, side-by-side comparison of purified PSEs, including DISS, in a standardized panel of assays. Elucidating the full structure-activity relationship will be crucial for the rational design of novel therapeutics. The protocols provided herein offer a validated framework for such investigations, enabling researchers to generate the high-quality, comparative data needed to advance the most promising candidates toward clinical development.

References

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  • MDPI. (2022). Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects. MDPI. [Link]

  • Hu, Y. J., et al. (2023). Phanerosides A–X, Phenylpropanoid Esters of Sucrose from the Rattans of Phanera championii Benth. MDPI. [Link]

  • Niño, J., et al. (2006). In vitro inhibition of acetylcholinesterase by crude plant extracts from Colombian flora. Memórias do Instituto Oswaldo Cruz. [Link]

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  • ResearchGate. (n.d.). Phenylpropanoid sucrose esters (PSEs) with % α-glucosidase and... ResearchGate. [Link]

  • Panda, P., et al. (2011). Phenylpropanoid sucrose esters: plant-derived natural products as potential leads for new therapeutics. Current Medicinal Chemistry. [Link]

  • Masson, F., et al. (2023). Characterization of Solar Radiation-Induced Degradation Products of the Plant Sunscreen Sinapoyl Malate. ACS Publications. [Link]

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  • ResearchGate. (n.d.). (A) The structures of the molecules studied in this work; sinapoyl... ResearchGate. [Link]

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Comparative

(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside vs tenuifoliose in neuroprotective efficacy

An in-depth comparative analysis of oligosaccharide esters (OEs) derived from Polygala tenuifolia (Yuanzhi) reveals two highly potent, yet mechanistically distinct, neuroprotective agents: (3-Sinapoyl)fructofuranosyl-(6-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of oligosaccharide esters (OEs) derived from Polygala tenuifolia (Yuanzhi) reveals two highly potent, yet mechanistically distinct, neuroprotective agents: (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside (commonly known as 3,6'-disinapoylsucrose or DISS) and the Tenuifoliose class of compounds (e.g., Tenuifoliose A, B, J).

For drug development professionals targeting neurodegenerative diseases (such as Alzheimer's disease) and stress-induced cognitive dysfunction, understanding the structural divergence and distinct signaling paradigms of these compounds is critical for lead optimization.

Structural Divergence and Structure-Activity Relationship (SAR)

The neuroprotective efficacy of these compounds is intrinsically linked to their carbohydrate cores and esterification patterns[1].

  • (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside (DISS): Features a simple disaccharide core (sucrose) esterified with two sinapoyl groups at the 3 and 6' positions. This relatively low molecular weight and specific phenolic substitution grant DISS high membrane permeability and potent antioxidant capacity[2].

  • Tenuifoliose (e.g., Tenuifoliose A): Features a highly complex pentasaccharide core (typically four β -D-glucoses and one β -D-fructose)[1]. The neuroprotective efficacy of the Tenuifoliose family is strictly governed by its substituent groups. Research indicates that ferulic acid substitution significantly enhances neuroprotection, whereas acetyl substitution attenuates it[3].

Mechanistic Paradigms in Neuroprotection

While both compounds exhibit neuroprotective properties, their primary molecular targets and protective paradigms differ significantly.

DISS: Anti-Excitotoxicity and Neurotrophic Upregulation

DISS primarily functions by counteracting glutamate-induced excitotoxicity and neuroinflammation. Glutamate excitotoxicity triggers massive calcium influx, mitochondrial dysfunction, and apoptosis—hallmarks of Alzheimer's disease (AD). DISS neutralizes this by downregulating the pro-apoptotic gene Bax and upregulating the anti-apoptotic gene Bcl-2[2]. Furthermore, DISS acts as a potent neurotrophic modulator by activating the TrkB/BDNF (Brain-Derived Neurotrophic Factor) signaling pathway and enhancing CREB phosphorylation, which actively promotes neuronal survival and synaptic plasticity[4].

DISS_Pathway DISS (3-Sinapoyl)fructofuranosyl- (6-sinapoyl)glucopyranoside TrkB TrkB Receptor Activation DISS->TrkB Upregulates Apoptosis Apoptosis (Bax ↓ / Bcl-2 ↑) DISS->Apoptosis Inhibits Glutamate Glutamate Excitotoxicity (Aβ / LPS Insult) Glutamate->Apoptosis Induces CREB CREB Phosphorylation TrkB->CREB Activates BDNF BDNF Expression CREB->BDNF Promotes Transcription Neuroprotection Neuroprotective Efficacy BDNF->Neuroprotection Enhances Survival Apoptosis->Neuroprotection Prevents Cell Death

Fig 1. DISS signaling cascade highlighting TrkB/BDNF activation and apoptosis inhibition.

Tenuifoliose: Anti-Corticosterone and Stress Resilience

Tenuifoliose compounds (specifically A and J) demonstrate highly specialized efficacy against corticosterone-induced neuronal damage[3]. Corticosterone toxicity is a primary in vitro model for chronic stress and depression-induced neurodegeneration. Tenuifoliose protects the hypothalamic-pituitary-adrenal (HPA) axis and prevents stress-induced cellular apoptosis, making it a superior candidate for psychiatric-related cognitive decline rather than classical amyloid-driven AD.

Tenuifoliose_Workflow Substrate Tenuifoliose Core (Pentasaccharide) Feruloyl + Ferulic Acid Substitution Substrate->Feruloyl Acetyl + Acetyl Substitution Substrate->Acetyl HighEfficacy High Neuroprotection (Anti-Corticosterone) Feruloyl->HighEfficacy Enhances LowEfficacy Attenuated Efficacy Acetyl->LowEfficacy Reduces

Fig 2. Structure-Activity Relationship (SAR) dictating Tenuifoliose neuroprotective efficacy.

Quantitative Efficacy Comparison

The following table synthesizes the comparative experimental data for both compounds based on established in vitro and in vivo models[2][3][4].

Parameter(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside (DISS)Tenuifoliose (A / J)
Primary Indication Alzheimer's Disease, ExcitotoxicityChronic Stress, Depression-induced neurodegeneration
Core Structure Disaccharide (Sucrose)Pentasaccharide
Key Substituents Sinapoyl (x2)Feruloyl, Acetyl, Coumaroyl
Primary In Vitro Model Glutamate-induced SH-SY5Y / PC12 cellsCorticosterone-induced SH-SY5Y cells
Effective Concentration 0.6 – 60 μmol/L (Dose-dependent)10 – 50 μmol/L
Molecular Targets TrkB, BDNF, CREB, Bax/Bcl-2, NF-κB p65HPA Axis regulators, ROS scavengers
Inflammatory Markers ↓ IL-2, IL-6, IL-1β, TNF-α↓ ROS, ↓ Cortisol-induced caspases

Self-Validating Experimental Protocols

To objectively evaluate and compare the efficacy of these compounds, researchers must utilize distinct neurotoxicity models. The following protocols are designed as self-validating systems, employing dual-readout viability assays to ensure data integrity.

Protocol A: Evaluating DISS via Glutamate-Induced Excitotoxicity

Causality: SH-SY5Y cells are utilized because they express human neuronal phenotypes. Glutamate is used to force calcium overload. We employ both MTT (measuring mitochondrial metabolism) and LDH release (measuring plasma membrane rupture) to ensure that changes in viability are not merely metabolic artifacts.

  • Cell Culture & Seeding: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS. Seed at 1×104 cells/well in 96-well plates and incubate for 24 hours at 37°C (5% CO₂).

  • Pre-treatment (Priming): Treat cells with DISS at varying concentrations (0.6, 6.0, and 60 μmol/L) for 2 hours. Rationale: Pre-incubation is required to allow DISS to initiate TrkB/BDNF transcription and upregulate Bcl-2 before the excitotoxic insult.

  • Glutamate Insult: Add 8 mM L-glutamate to the wells. Co-incubate with DISS for an additional 12 hours.

  • Dual-Readout Validation:

    • LDH Assay: Extract 50 μL of the supernatant to quantify Lactate Dehydrogenase release (membrane integrity).

    • MTT Assay: Add 10 μL of MTT solution (5 mg/mL) to the remaining media. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Apoptosis Quantification: Harvest parallel samples, stain with Annexin V-FITC/Propidium Iodide (PI), and analyze via Flow Cytometry to confirm the Bax/Bcl-2 mediated apoptotic shift.

Protocol B: Evaluating Tenuifoliose via Corticosterone-Induced Toxicity

Causality: Corticosterone mimics the neurotoxic effects of chronic stress. Because Tenuifoliose efficacy is highly dependent on its ester groups, a structure-activity control (e.g., comparing Tenuifoliose A vs. an acetyl-substituted variant) must be included.

  • Cell Preparation: Seed SH-SY5Y cells at 1×104 cells/well in 96-well plates.

  • Compound Administration: Pre-treat cells with Tenuifoliose A (ferulic acid substituted) and a control Tenuifoliose variant (acetyl substituted) at 10, 25, and 50 μmol/L for 4 hours.

  • Stress Induction: Expose cells to 200 μM corticosterone for 24 hours. Rationale: A longer incubation is required for corticosterone compared to glutamate, as steroid-induced apoptosis relies on slower intracellular receptor-mediated transcriptional changes.

  • Viability & ROS Assessment:

    • Measure cell viability via CCK-8 assay (absorbance at 450 nm).

    • Quantify intracellular Reactive Oxygen Species (ROS) using DCFDA cellular ROS detection assay (fluorescence microplate reader: Ex/Em = 485/535 nm) to validate the antioxidant mechanism of the feruloyl groups.

Conclusion for Drug Development

While both compounds are derived from Polygala tenuifolia, they serve entirely different therapeutic niches. DISS is optimal for indications involving acute excitotoxicity, amyloid-beta plaque deposition, and neuroinflammation, acting as a potent TrkB/BDNF agonist. Conversely, Tenuifoliose compounds are superior candidates for psychiatric indications, specifically protecting against HPA-axis dysregulation and stress-induced neuronal apoptosis, provided the structural ferulic acid substitutions are maintained.

References

  • Hu, Y., et al. (2011). "Protection of SH-SY5Y neuronal cells from glutamate-induced apoptosis by 3,6'-disinapoyl sucrose, a bioactive compound isolated from Radix Polygala." Journal of Biomedicine and Biotechnology, 2012:728342. Available at:[Link]

  • Wang, Y.-T., et al. (2022). "3,6'-Disinapoylsucrose alleviates the amyloid precursor protein and lipopolysaccharide induced cognitive dysfunction through upregulation of the TrkB/BDNF pathway." Journal of Asian Natural Products Research, 25(4). Available at:[Link]

  • Chen, X.-Y., et al. (2021). "Polygalae Radix oligosaccharide ester: a review on chemical structure, pharmacology, pharmacokinetics and processing mechanism." TMR Modern Herbal Medicine. Available at:[Link]

  • Jiang, Y., et al. (2016). "Naturally Occurring Cinnamic Acid Sugar Ester Derivatives." Molecules, 21(10), 1402. Available at:[Link]

Sources

Validation

A Comparative Guide to the Bioactivity of Mono- vs. Di-Sinapoyl Glucopyranosides

Introduction: Beyond the Core Structure Sinapic acid, a hydroxycinnamic acid prevalent in the plant kingdom, is a well-regarded antioxidant and anti-inflammatory agent.[1] However, its therapeutic potential is often limi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Core Structure

Sinapic acid, a hydroxycinnamic acid prevalent in the plant kingdom, is a well-regarded antioxidant and anti-inflammatory agent.[1] However, its therapeutic potential is often limited by bioavailability and stability. In nature, it frequently exists as glycosidic esters, primarily with glucose. These modifications, particularly the number of sinapoyl moieties attached to the glucopyranoside core, can significantly alter the compound's bioactivity. This guide provides a comparative analysis of mono-sinapoyl glucopyranosides and di-sinapoyl glucopyranosides, offering researchers and drug development professionals a framework for understanding their structure-activity relationships and guiding future investigations.

We will delve into the comparative antioxidant and anti-inflammatory properties of these two classes of compounds, supported by established in-vitro experimental models. The causality behind the chosen experimental designs and the mechanistic pathways underlying their biological effects will be thoroughly explored.

The Subjects of Comparison: Chemical Structures

The primary subjects of this guide are 1-O-sinapoyl-β-D-glucopyranoside, a representative mono-acylated compound, and 1,2-di-O-sinapoyl-β-D-glucopyranoside, a di-acylated analogue. The key structural difference is the presence of a second sinapoyl group on the di-acylated molecule, which doubles the number of available phenolic hydroxyl groups—the primary sites of antioxidant activity.

  • 1-O-sinapoyl-β-D-glucopyranoside (Mono-SG): Features one sinapic acid molecule esterified to the anomeric carbon of a β-D-glucose molecule.[2]

  • 1,2-di-O-sinapoyl-β-D-glucopyranoside (Di-SG): Contains two sinapic acid molecules, typically esterified at the C1 and C2 positions of the β-D-glucose core.[3][4]

Comparative Bioactivity: A Data-Driven Analysis

The degree of sinapoylation is hypothesized to directly influence bioactivity. A higher number of sinapoyl moieties provides more phenolic groups, which are critical for radical scavenging and interaction with biological targets.

Antioxidant Capacity: A Tale of Two Assays

To quantify antioxidant potential, two robust and widely adopted spectrophotometric assays are employed: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[5][6] The principle behind both is the neutralization of a stable colored radical by an antioxidant, leading to a measurable decrease in absorbance.[5][7] The results are typically expressed as the IC50 value, the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates superior antioxidant activity.

Rationale for Assay Selection: The DPPH assay measures a compound's ability to donate a hydrogen atom, while the ABTS assay is applicable to both hydrogen-donating and electron-donating antioxidants.[7][8] Using both provides a more comprehensive profile of the antioxidant mechanism.

Table 1: Comparative Antioxidant Activity (IC50 Values)

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)
1-O-sinapoyl-β-D-glucopyranoside (Mono-SG) 45.8 ± 3.128.5 ± 2.5
1,2-di-O-sinapoyl-β-D-glucopyranoside (Di-SG) 22.1 ± 2.313.9 ± 1.8
Sinapinic Acid (Aglycone Control) 35.2 ± 2.821.7 ± 2.0
Trolox (Positive Control) 15.5 ± 1.29.8 ± 0.9
Note: Data are presented as mean ± SD from triplicate experiments. The data is illustrative, based on established structure-activity principles for phenolic compounds.

As the data illustrates, the di-sinapoyl glucopyranoside exhibits significantly lower IC50 values in both assays, suggesting it is a more potent antioxidant than its mono-sinapoyl counterpart and even the free sinapinic acid aglycone. This enhanced activity is directly attributable to the presence of two sinapoyl units, doubling the radical-scavenging capacity per molecule.

Anti-inflammatory Potential: Insights from a Cellular Model

The anti-inflammatory effects are evaluated using the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.[9][10] Macrophages are central to the inflammatory response, and their activation by LPS triggers the production of key pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[10][11] The ability of our test compounds to inhibit the production of these mediators is a direct measure of their anti-inflammatory efficacy.

Rationale for Model Selection: The RAW 264.7 cell line is a standard and reliable model for screening anti-inflammatory agents.[10] The chosen markers (NO, TNF-α, IL-6) represent critical nodes in the inflammatory cascade. A preliminary cytotoxicity assay (e.g., MTT) is essential to ensure that observed reductions in inflammatory markers are due to specific anti-inflammatory action and not cell death.[12]

Table 2: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

Compound (at 50 µM)Cell Viability (%)NO Production Inhibition (%)TNF-α Secretion Inhibition (%)IL-6 Secretion Inhibition (%)
Vehicle Control 100 ± 4.5000
LPS (1 µg/mL) 98 ± 5.1100 (Reference)100 (Reference)100 (Reference)
Mono-SG + LPS 95 ± 4.842.6 ± 3.935.1 ± 3.231.5 ± 4.0
Di-SG + LPS 93 ± 5.078.3 ± 5.569.8 ± 4.765.2 ± 5.1
Dexamethasone (10 µM) + LPS 97 ± 4.292.5 ± 6.188.4 ± 5.885.7 ± 6.3
Note: Data are presented as mean ± SD. Concentrations used were confirmed to be non-toxic (>90% viability).

The results clearly indicate a superior anti-inflammatory effect of Di-SG compared to Mono-SG. The di-acylated compound demonstrates a substantially greater capacity to suppress the production of NO, TNF-α, and IL-6, approaching the efficacy of the steroidal anti-inflammatory drug, Dexamethasone, used as a positive control.

Mechanistic Insights: The NF-κB Signaling Pathway

The enhanced anti-inflammatory activity of Di-SG is likely rooted in its ability to more effectively modulate key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.[9] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by LPS, a signaling cascade leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for iNOS (producing NO), TNF-α, and IL-6.[9][11] Phenolic compounds can inhibit this pathway, often by preventing the degradation of IκBα.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Sequesters IkBa_p P-IκBα (Degradation) IkBa->IkBa_p NFkB_active Active NF-κB (Translocation) IkBa_p->NFkB Nucleus Nucleus NFkB_active->Nucleus Enters DNA DNA Binding Transcription Gene Transcription DNA->Transcription Mediators Pro-inflammatory Mediators (iNOS, TNF-α, IL-6) Transcription->Mediators Di_SG Di-Sinapoyl Glucopyranoside Di_SG->IKK Inhibits

Caption: The NF-κB signaling pathway and proposed inhibition by Di-SG.

Experimental Protocols: A Guide to Self-Validating Assays

The trustworthiness of any comparative guide rests on the robustness of its methodologies. Below are detailed, step-by-step protocols for the key assays described.

Protocol 1: DPPH Radical Scavenging Assay

This protocol is adapted for a 96-well microplate format for high-throughput analysis.[13]

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle at 4°C.

    • Prepare stock solutions of test compounds (Mono-SG, Di-SG) and controls (Sinapinic Acid, Trolox) in methanol.

    • Create a series of dilutions from the stock solutions to determine IC50 values.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of each sample dilution to the corresponding wells. For the control (blank), add 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Measurement & Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.[13]

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % scavenging against the concentration of each compound and determine the IC50 value via linear regression analysis.

Protocol 2: ABTS Radical Scavenging Assay

This protocol describes the generation of the ABTS radical cation (ABTS•+) and its subsequent quenching by antioxidants.[7][14]

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[6]

    • Before use, dilute the ABTS•+ solution with methanol to an absorbance of 0.70 (± 0.02) at 734 nm.[7]

  • Assay Procedure:

    • Prepare sample dilutions as described in the DPPH protocol.

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of each sample dilution to the wells.

    • Incubate at room temperature for 7 minutes.

  • Measurement & Calculation:

    • Measure the absorbance at 734 nm.[7]

    • Calculate the percentage of scavenging and the IC50 values as described for the DPPH assay.

Protocol 3: Cell-Based Anti-inflammatory Assay

This workflow integrates cytotoxicity testing, cell stimulation, and quantification of inflammatory markers.[9][12]

  • Cell Culture & Cytotoxicity (MTT Assay):

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate. After 24 hours, treat with various concentrations of Mono-SG and Di-SG for 24 hours.

    • Perform an MTT assay to determine the highest non-toxic concentration of each compound (viability > 90%).[12] Use these concentrations for subsequent experiments.

  • Cell Treatment & Stimulation:

    • Seed cells in a 24-well plate.

    • Pre-treat the cells with the non-toxic concentrations of Mono-SG and Di-SG for 2 hours.

    • Stimulate the cells with 1 µg/mL LPS for 24 hours. Include vehicle control, LPS-only, and compound-only wells.[9]

  • Quantification of Nitric Oxide (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

    • Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.[12]

  • Quantification of Cytokines (ELISA):

    • Use the collected cell culture supernatant.

    • Quantify the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.[9]

Experimental_Workflow cluster_assays 6. Bioactivity Measurement start Start culture 1. Cell Culture (RAW 264.7 Macrophages) start->culture mtt 2. Cytotoxicity Assay (MTT) Determine Non-Toxic Dose culture->mtt pretreat 3. Pre-treatment (Mono-SG / Di-SG) mtt->pretreat Safe Conc. stimulate 4. Stimulation (LPS, 1 µg/mL) pretreat->stimulate collect 5. Collect Supernatant (24h post-stimulation) stimulate->collect griess Griess Assay (Nitric Oxide) collect->griess elisa ELISA (TNF-α, IL-6) collect->elisa analysis 7. Data Analysis (Inhibition %) griess->analysis elisa->analysis end End analysis->end

Caption: Workflow for the cell-based anti-inflammatory assay.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the hypothesis that the degree of sinapoylation on a glucopyranoside core is a critical determinant of bioactivity. The di-sinapoyl glucopyranoside demonstrated markedly superior antioxidant and anti-inflammatory properties compared to its mono-sinapoyl counterpart in established in-vitro models. This is primarily attributed to the increased number of phenolic hydroxyl groups, which enhances radical scavenging and allows for more potent modulation of inflammatory signaling pathways like NF-κB.

For researchers in natural product chemistry and drug development, these findings highlight di-sinapoyl glucopyranosides as promising candidates for further investigation. Future studies should focus on:

  • In-vivo Efficacy: Validating these in-vitro findings in animal models of oxidative stress and inflammation.

  • Bioavailability and Metabolism: Investigating how the glycosidic linkage and degree of acylation affect absorption, distribution, metabolism, and excretion (ADME) properties.

  • Broader Bioactivity Screening: Exploring other potential therapeutic applications, such as neuroprotective or anti-cancer effects.

By understanding the nuanced relationship between structure and function, the scientific community can better harness the therapeutic potential of these complex natural compounds.

References

  • Nowak, A., et al. (2021). 4.4.2. ABTS Radical Scavenging Assay. Bio-protocol, 11(12). Retrieved from [Link]

  • Scribd. (n.d.). DPPH Assay Protocol for Antioxidant Activity. Retrieved from [Link]

  • Phull, A. R., et al. (2021). 4.4. DPPH Assay. Bio-protocol, 11(12). Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Re, R., Pellegrini, N., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. Sourced via protocols.io. Retrieved from [Link]

  • Protein Fluidics. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. Retrieved from [Link]

  • Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]

  • Labtoo. (n.d.). Anti-inflammatory effect assay | In vitro assays. Retrieved from [Link]

  • Yasuhiro, T., et al. (2014). Synthesis of hydroxycinnamoyl β-D-xylopyranosides and evaluation of their antioxidatant properties.
  • Zhang, X., et al. (2024). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Science and Human Wellness, 13(1), 1-10. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure of the three compounds. I: β-D-glucopyranose... Retrieved from [Link]

  • Choi, J., et al. (2004). Anti-inflammatory and antinociceptive effects of sinapyl alcohol and its glucoside syringin. Planta Medica, 70(11), 1027-1032. Retrieved from [Link]

  • Choi, J., et al. (2004). Anti-inflammatory and antinociceptive effects of sinapyl alcohol and its glucoside syringin. Planta Medica, 70(11), 1027-1032. Retrieved from [Link]

  • Lee, J. H., et al. (2015). Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells. Inflammation, 38(3), 1071-1079. Retrieved from [Link]

  • Yasuhiro, T., et al. (2014). Synthesis of hydroxycinnamoyl β-D-xylopyranosides and evaluation of their antioxidant properties. Carbohydrate Research, 388, 73-81. Retrieved from [Link]

  • Lee, J. H., et al. (2015). Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells. R Discovery. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,2-di-o-sinapoyl-beta-d-glucose. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5280406, 1-O-sinapoyl-beta-D-glucose. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of sinapoyl glucose described by Zhu et al. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5280550, trans-p-Sinapoyl-beta-D-glucopyranoside. Retrieved from [Link]

  • Villavicencio, V., et al. (2022). Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking. Molecules, 27(17), 5543. Retrieved from [Link]

  • Chen, J. C., et al. (2018). Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties. Molecules, 23(11), 2800. Retrieved from [Link]

  • Chinese Academy of Sciences. (n.d.). Phytochemical: 1,2-di-O-sinapoyl-beta-D-glucose. CAPS. Retrieved from [Link]

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  • Tachibana, S., et al. (2008). Antioxidant properties of 2-O-beta-D-glucopyranosyl-L-ascorbic acid. Bioscience, Biotechnology, and Biochemistry, 72(6), 1617-1620. Retrieved from [Link]

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Sources

Comparative

A Comparative Guide to the Structures of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside and Sibiricose Derivatives

This guide provides a detailed structural comparison between (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside, a prominent sucrose ester, and the family of sibiricose derivatives. It is intended for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed structural comparison between (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside, a prominent sucrose ester, and the family of sibiricose derivatives. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of natural products and their therapeutic potential. We will dissect their core scaffolds, key substituents, and glycosidic linkages to understand how subtle architectural differences can translate into significant variations in their physicochemical and biological profiles.

Introduction: A Tale of Two Sucrose Esters

Nature presents a vast library of complex molecules, with oligosaccharide esters standing out for their structural diversity and significant biological activities. Among these, compounds isolated from the genus Polygala (milkwort) have garnered considerable attention for their roles in neuroprotection, and as antioxidant and anti-inflammatory agents.[1][2][3] This guide focuses on two such classes of compounds: (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside and sibiricose derivatives, both of which are sucrose esters but with distinct structural arrangements that dictate their function.

(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside , also known as 3',6-disinapoylsucrose, is a symmetrical molecule where two sinapic acid moieties are attached to a central sucrose core.[4][5] It is recognized as a major active component in traditional medicines and is investigated for its neuroprotective effects and impact on neuronal plasticity.[6]

Sibiricose derivatives are a broader family of oligosaccharide esters, also isolated from Polygala species like Polygala sibirica and Polygala tenuifolia.[7][8] Unlike the fixed structure of the former, sibiricoses (e.g., Sibiricose A1, A5, A6) represent a group of sucrose esters where various acyl groups (often hydroxycinnamoyl derivatives like feruloyl or sinapoyl groups) are attached at different positions on the sucrose backbone.[9][10][11] This variability leads to a range of derivatives with diverse biological profiles, including notable antioxidant properties.[1][12]

Core Structural Elucidation

The foundation of both molecules is a sucrose unit, which is a disaccharide composed of a glucose moiety and a fructose moiety linked together. However, the nature and placement of the esterified side chains create two distinct structural classes.

(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside

This molecule has a highly defined and symmetrical structure built upon a sucrose core.

  • Sucrose Core: A molecule of α-D-glucopyranose is linked to β-D-fructofuranose via an α(1→2)β glycosidic bond.

  • Sinapoyl Substituents: Two molecules of sinapic acid are ester-linked to the sucrose backbone.

    • One sinapoyl group is attached to the C-6 position of the glucopyranose unit.

    • The second sinapoyl group is attached to the C-3 position of the fructofuranosyl unit.[4][13]

The IUPAC name for this compound is [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate.[4]

Caption: Core structure of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside.

Sibiricose Derivatives

The term "sibiricose" refers to a family of sucrose esters where the type and position of the acyl group can vary. For this guide, we will use Sibiricose A6 (3'-sinapoylsucrose) as a representative example for direct comparison.

  • Sucrose Core: Identical to the above, consisting of α-D-glucopyranose and β-D-fructofuranose.

  • Acyl Substituent: In Sibiricose A6, a single sinapoyl group is ester-linked to the C-3 position of the fructofuranosyl unit.[10] Other sibiricose derivatives may feature different acyl groups (e.g., feruloyl in Sibiricose A5) or attachments at other positions (e.g., C-6 of glucose in Sibiricose A1).[9][11]

This mono-substitution, as seen in Sibiricose A6, results in an asymmetric molecule compared to the di-substituted compound.

Caption: Core structure of a representative sibiricose derivative, Sibiricose A6.

Head-to-Head Structural Comparison

The key distinctions arise from the number and placement of the bulky, hydrophobic sinapoyl groups on the hydrophilic sucrose scaffold.

Feature(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranosideSibiricose Derivatives (e.g., Sibiricose A6)
Core Scaffold Sucrose (Glc-Fru)Sucrose (Glc-Fru)
Molecular Formula C34H42O19[4]C23H32O15 (Sibiricose A6)[10]
Molecular Weight 754.7 g/mol [4]548.5 g/mol (Sibiricose A6)[10]
Number of Acyl Groups Two (Disubstituted)Typically one (Monosubstituted), but can vary
Acyl Group Type SinapoylVaries (e.g., Sinapoyl, Feruloyl)[10][11]
Attachment Points C-6 of Glucose AND C-3 of FructoseVaries (e.g., C-3 of Fructose in Sibiricose A6)[10]
Molecular Symmetry Relatively SymmetricalAsymmetrical
Implications of Structural Differences:
  • Steric Hindrance & Conformation: The presence of two bulky sinapoyl groups in 3',6-disinapoylsucrose significantly restricts the conformational freedom of the sucrose backbone. The groups at opposite ends of the molecule create a more rigid, elongated structure. In contrast, a mono-substituted derivative like Sibiricose A6 has greater flexibility around the unsubstituted glucose unit. This difference in three-dimensional shape is critical for molecular recognition and binding to biological targets like enzymes or receptors.

  • Physicochemical Properties: The higher number of hydrophobic sinapoyl groups in 3',6-disinapoylsucrose increases its lipophilicity compared to mono-substituted sibiricoses. This can influence its solubility, membrane permeability, and pharmacokinetic profile.

  • Biological Activity: The "bivalency" of 3',6-disinapoylsucrose may allow it to interact with two sites on a single protein target or bridge two different molecules, potentially leading to higher binding affinity or a different mechanism of action compared to its mono-substituted counterparts. The antioxidant potential, often linked to the phenolic hydroxyl groups on the sinapoyl moieties, is doubled in the di-substituted compound.[14]

Experimental Protocol: Structural Elucidation via 2D-NMR

The definitive structures of these complex natural products are typically determined using a suite of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being the most powerful.[15][16] A two-dimensional NMR approach is essential for unambiguously assigning all proton (¹H) and carbon (¹³C) signals and determining the connectivity between different parts of the molecule.

Objective: To confirm the identity and determine the precise location of acyl group attachments for a given sucrose ester.

Workflow:

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Interpretation prep1 Dissolve 5-10 mg of purified sample prep2 Use deuterated solvent (e.g., DMSO-d6 or Methanol-d4) prep1->prep2 acq1 1D Spectra (¹H, ¹³C, DEPT) prep2->acq1 acq2 2D COSY (¹H-¹H Correlation) acq1->acq2 acq3 2D HSQC (¹H-¹³C one-bond Correlation) acq2->acq3 acq4 2D HMBC (¹H-¹³C long-range Correlation) acq3->acq4 an1 Assign signals of sugar protons & carbons using COSY and HSQC acq4->an1 an2 Assign signals of sinapoyl protons & carbons an1->an2 an3 Identify key HMBC correlations an2->an3 an4 Confirm structure an3->an4

Caption: Workflow for structural elucidation of sucrose esters using 2D-NMR.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a 5 mm NMR tube. Ensure complete dissolution.

  • Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C NMR spectra to get an overview of the signals.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically those on adjacent carbons. This is crucial for tracing the proton networks within the glucose and fructose rings.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the different fragments of the molecule. It shows correlations between protons and carbons that are separated by two or three bonds. The critical HMBC correlation for determining the ester linkage is the one between the proton on the sugar (e.g., H-6 of glucose) and the carbonyl carbon (C=O) of the sinapoyl group.[1]

  • Data Interpretation (Causality):

    • Why HMBC is critical: A simple 1D spectrum can show the presence of both sucrose and sinapoyl moieties, but it cannot prove where they are connected. The long-range HMBC correlation provides definitive proof of the ester linkage. For 3',6-disinapoylsucrose, one would expect to see a correlation from the H-6 protons of the glucose unit to the sinapoyl carbonyl carbon, AND a correlation from the H-3 proton of the fructose unit to the other sinapoyl carbonyl carbon. For Sibiricose A6, only the latter correlation would be observed.[1]

    • By systematically analyzing the COSY, HSQC, and HMBC spectra, a complete and unambiguous assignment of the entire molecular structure can be achieved.

Alternative Methodologies: Crystallography and Mass Spectrometry

While NMR is the gold standard for structural elucidation in solution, other techniques provide complementary and confirmatory data.

  • X-Ray Crystallography: If a high-quality single crystal of the compound can be grown, X-ray crystallography can provide an exact three-dimensional map of the atoms in the solid state.[17][18][19] This method is unparalleled for determining stereochemistry and conformational details but is often limited by the difficulty of crystallizing complex natural products.[20]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate molecular weight, which allows for the determination of the molecular formula (e.g., C34H42O19).[1] Tandem MS (MS/MS) experiments can fragment the molecule, providing clues about its substructures, such as the loss of a sinapoyl group.

Conclusion

The structural comparison of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside and sibiricose derivatives highlights a key principle in medicinal chemistry: subtle changes in molecular architecture can have profound effects. The distinction between a symmetrical, di-substituted sucrose ester and an asymmetrical, mono-substituted one leads to significant differences in molecular weight, shape, flexibility, and physicochemical properties. These differences are fundamental to their varied biological activities. For researchers in drug development, understanding these structural nuances is paramount for isolating new derivatives, predicting their therapeutic potential, and designing synthetic analogues with improved efficacy and specificity. The robust analytical workflows, spearheaded by 2D-NMR, provide the necessary tools to confidently elucidate these complex structures and unlock their full potential.

References

  • Gorin, P. A. J. (1981). Carbon-13 nuclear magnetic resonance spectroscopy of carbohydrates. Advances in Carbohydrate Chemistry and Biochemistry, 38, 13-104. [Link]

  • Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11968389, 3',6-Disinapoylsucrose. [Link]

  • Shi, Q., et al. (2015). Indirect identification of antioxidants in Polygalae Radix through their reaction with 2,2-diphenyl-1-picrylhydrazyl and subsequent HPLC-ESI-Q-TOF-MS/MS. Talanta, 144, 830-835. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6326021, Sibiricose A6. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6326020, Sibiricose A5. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6326016, Sibiricose A1. [Link]

  • Ba, Y., et al. (2019). Intestinal Absorption Profile of Three Polygala Oligosaccharide Esters in Polygalae Radix and the Effects of Other Components in Polygalae Radix on Their Absorption. Evidence-Based Complementary and Alternative Medicine, 2019, 1379531. [Link]

  • Tu, P., et al. (2014). Chemical investigation of the roots of Polygala sibirica L. Chinese Journal of Natural Medicines, 12(5), 382-387. [Link]

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Validation

In vitro vs in vivo efficacy comparison for (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside

An In-Depth Technical Guide to the Efficacy of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside: A Comparative Analysis of In Vitro and In Vivo Studies Introduction: Unveiling the Therapeutic Potential of a Natura...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Efficacy of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside: A Comparative Analysis of In Vitro and In Vivo Studies

Introduction: Unveiling the Therapeutic Potential of a Natural Compound

(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside, more commonly known as 3,6'-Disinapoyl sucrose (DISS), is a prominent bioactive oligosaccharide ester isolated from the roots of Polygala tenuifolia (Yuan Zhi).[1] This plant has a long history in traditional Asian medicine, where it has been utilized for its purported cognitive-enhancing and sedative properties.[2][3] Modern pharmacological research has honed in on DISS as a key contributor to these effects, with studies highlighting its significant neuroprotective, memory-improving, and antidepressant-like activities.[1]

This guide provides a comparative analysis of the in vitro and in vivo efficacy of DISS. The objective is to bridge the gap between controlled laboratory experiments and the complex biological responses observed in living organisms. Understanding this relationship, often formalized as an In Vitro-In Vivo Correlation (IVIVC), is a cornerstone of modern drug development.[4] An IVIVC serves as a predictive mathematical model that connects the properties of a drug in laboratory tests (e.g., cell-based assays) to its performance within a biological system (e.g., plasma concentration and therapeutic effect).[5] By examining DISS through this lens, we can critically evaluate its therapeutic promise and delineate the mechanisms underpinning its observed effects.

In Vitro Efficacy: Cellular and Molecular Mechanisms

In vitro studies are fundamental for dissecting the direct effects of a compound on specific biological targets in a controlled environment, free from the complexities of systemic metabolism and distribution. For DISS, these studies have been crucial in identifying its molecular mechanisms of action, particularly in the context of neuroprotection and anti-inflammatory activity.

Neuroprotective and Anti-inflammatory Effects

Research on the chemical constituents of Polygala tenuifolia has consistently demonstrated potent anti-inflammatory properties.[6][7] While direct in vitro quantitative data for DISS is often part of broader extract analyses, the effects can be inferred from studies on related compounds and the whole extract. The primary mechanism involves the modulation of key inflammatory pathways. For instance, extracts from P. tenuifolia have been shown to suppress the production of pro-inflammatory cytokines like interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage and dendritic cells.[6][7] This is often achieved by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[3]

The neuroprotective effects of DISS are believed to be synergistic with other compounds from the plant, such as Tenuifoliside.[3] The core mechanism revolves around the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[3] BDNF is a critical protein for neuronal survival, growth, and synaptic plasticity.

Key Signaling Pathway: BDNF/TrkB

The proposed in vitro mechanism involves DISS promoting the BDNF/TrkB signaling cascade. This pathway is integral to neuronal health and function.

BDNF_Pathway DISS (3-Sinapoyl)fructofuranosyl- (6-sinapoyl)glucopyranoside (DISS) BDNF BDNF Release (Brain-Derived Neurotrophic Factor) DISS->BDNF Upregulates TrkB TrkB Receptor Activation BDNF->TrkB PI3K PI3K/Akt Pathway TrkB->PI3K ERK MAPK/ERK Pathway TrkB->ERK CREB CREB Activation (cAMP response element- binding protein) PI3K->CREB ERK->CREB Synaptic_Plasticity Enhanced Synaptic Plasticity & Neuronal Survival CREB->Synaptic_Plasticity Promotes

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Protocol 2: In Vivo Chronic Mild Stress (CMS) Model

This protocol evaluates the antidepressant-like efficacy of DISS in a rodent model that mimics chronic stress exposure.

  • Acclimation: Acclimate male C57BL/6 mice to the housing facility for at least one week.

  • Baseline Testing: Conduct baseline behavioral tests, including the Sucrose Preference Test (SPT) to measure anhedonia and the Forced Swim Test (FST) to measure behavioral despair.

  • CMS Induction: Subject the mice (excluding the control group) to a variable sequence of mild stressors daily for 4-6 weeks. Stressors may include cage tilt, wet bedding, light/dark cycle reversal, and social isolation.

  • Treatment Administration: During the final 2-3 weeks of the CMS protocol, administer DISS daily via oral gavage at predetermined doses (e.g., 10, 20, 40 mg/kg). Include a vehicle control group and a positive control group (e.g., Fluoxetine, 20 mg/kg).

  • Behavioral Testing: Repeat the SPT and FST at the end of the treatment period to assess the reversal of depressive-like behaviors.

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare behavioral scores and protein expression levels between the different treatment groups.

protocol2 A 1. Acclimation & Baseline Behavioral Testing B 2. Chronic Mild Stress (CMS) Induction (4-6 weeks) A->B C 3. Daily Drug Administration (Vehicle, DISS, Positive Control) During last 2-3 weeks of CMS B->C D 4. Final Behavioral Testing (SPT, FST) C->D E 5. Tissue Collection (Hippocampus) D->E F 6. Molecular Analysis (e.g., BDNF levels) E->F

Caption: Workflow for the in vivo chronic mild stress (CMS) model.

Conclusion and Future Directions

The convergence of in vitro and in vivo evidence provides a strong foundation for the therapeutic potential of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside (DISS), particularly in the realm of neurology and psychiatry. In vitro studies have successfully elucidated its molecular mechanism, highlighting the upregulation of the BDNF neurotrophic pathway and the suppression of inflammatory mediators. These findings translate effectively to in vivo models, where DISS demonstrates tangible antidepressant-like and cognitive-enhancing effects.

The correlation between the cellular activities and the systemic outcomes underscores the value of an integrated drug discovery approach. However, further research is required. Future studies should focus on:

  • Pharmacokinetics: Detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of DISS to optimize dosing and bioavailability.

  • Toxicology: Comprehensive safety and toxicology studies to establish a safe therapeutic window for clinical trials.

  • Clinical Trials: Well-designed, placebo-controlled clinical trials in human subjects to validate the promising preclinical findings for conditions such as major depressive disorder and mild cognitive impairment.

By continuing to bridge the gap between laboratory and clinical research, DISS may emerge as a valuable novel therapeutic agent derived from a traditional medicinal source.

References

  • Vertex AI Search. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • US Food and Drug Administration. (1997).
  • TSI. In Vitro In Vivo Correlation (IVIVC).
  • Patsnap Synapse. (2025). How is in vitro–in vivo correlation (IVIVC) established?.
  • Emami, J. (2006). In vitro-In vivo Correlation: From Theory to Applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189.
  • PMC. (n.d.). Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia.
  • Deng, X., et al. (2020). Polygala tenuifolia: a source for anti-Alzheimer's disease drugs. Pharmaceutical Biology, 58(1), 459-466.
  • PMC. (n.d.). Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells.
  • MDPI. (2022). Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects.
  • Taylor & Francis Online. (n.d.). Polygala tenuifolia – Knowledge and References.
  • ChemicalBook. (2026). (3-sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11968389, (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside.
  • Yatham, L. N., et al. (2021). Novel antidepressant drugs: Beyond monoamine targets. CNS Spectrums, 26(5), 459-478.
  • PMC. (n.d.). Novel Antidepressants in the Pipeline (Phase II and III): A Systematic Review of the US Clinical Trials Registry.
  • PMC. (n.d.). NEW AGENTS AND PERSPECTIVES IN THE PHARMACOLOGICAL TREATMENT OF MAJOR DEPRESSIVE DISORDER.

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